Liarozole

Catalog No.
S548671
CAS No.
115575-11-6
M.F
C17H13ClN4
M. Wt
308.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liarozole

CAS Number

115575-11-6

Product Name

Liarozole

IUPAC Name

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole

Molecular Formula

C17H13ClN4

Molecular Weight

308.8 g/mol

InChI

InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21)

InChI Key

UGFHIPBXIWJXNA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4

solubility

Soluble in DMSO, not in water

Synonyms

liarozole, liarozole fumarate, liarozole monohydrochloride, Liazal, R 085246, R 61405, R 75251, R-085246, R-61405, R-75251, R085246

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4

The exact mass of the compound Liarozole is 308.08287 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Core Concept and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Retinoic Acid (RA), particularly all-trans-retinoic acid (ATRA), is a crucial molecule derived from Vitamin A that regulates cell growth, differentiation, and death. Many cancers, including prostate and breast cancer, develop resistance to RA by overproducing CYP26 enzymes, which rapidly break down RA [1].

RAMBAs are designed to inhibit these CYP26 enzymes. This action increases endogenous ATRA levels within cells and tumors, leading to enhanced anti-cancer effects such as cell cycle arrest, induction of differentiation, and apoptosis (programmed cell death) [1]. Researchers describe certain RAMBAs as "atypical" because they exhibit multiple anti-cancer activities that cannot be explained by CYP26 inhibition alone [2] [3].

The following diagram illustrates the primary mechanism of action for atypical RAMBAs, which includes both the blocking of retinoic acid metabolism and direct anti-cancer effects.

ramba_mechanism cluster_0 Outcomes RAMBA RAMBA CYP26 CYP26 RAMBA->CYP26 Inhibits ATRA ATRA CYP26->ATRA Normally Metabolizes Effects Effects ATRA->Effects Leads to G1_Arrest G1 Cell Cycle Arrest Effects->G1_Arrest Apoptosis Induction of Apoptosis Effects->Apoptosis Autophagy Protective Autophagy Effects->Autophagy Differentiation Cellular Differentiation Effects->Differentiation

Overview of RAMBA mechanisms leading to anti-cancer effects.

Key RAMBA Compounds and Experimental Data

Several lead RAMBA compounds have been investigated in pre-clinical studies, showing promise against various cancer types.

Potency of Select RAMBA Compounds

Table: Growth inhibitory effects (IC₅₀) of RAMBAs on different human cancer cell lines. IC₅₀ is the concentration required to inhibit 50% of cell growth.

Compound Cancer Cell Line Reported IC₅₀ / Effect Key Findings
VN/12-1 [2] SKBR-3 (Breast) Low µM range Induces ER stress, protective autophagy at low doses; triggers apoptosis at higher doses.
VN/12-1 [2] MDA-MB-231 (Breast) Low µM range Potency greater than ATRA, 4-OHT, and letrozole in this cell line.
VN/66-1 [3] PC-3 (Prostate) 5-10 mg/kg/day (in vivo) Significant tumor growth suppression in mouse xenografts; favorable pharmacokinetics.
VN/14-1, VN/50-1, VN/66-1, VN/69-1 [1] LNCaP (Prostate, CYP26 Inhibition) IC₅₀: 6.5 - 90.0 nM Potent inhibition of cellular ATRA metabolism.
VN/14-1, VN/50-1, VN/66-1, VN/69-1 [1] LNCaP (Prostate, Cell Proliferation) IC₅₀ in µM range Enhanced ATRA's anti-proliferative activity by 47- to 70-fold.
Key Biological Effects of RAMBAs

Table: Summary of major cellular responses and molecular changes induced by RAMBA treatment.

Effect Category Specific Observation Compound / Model
Cell Cycle Arrest G1-S phase transition block [2] VN/12-1 (SKBR-3 cells)
G2/M phase arrest [3] VN/66-1 + MS-275 (PC-3 cells)
Apoptosis Induction Increased Bad, decreased Bcl-2 expression [1] VN/66-1, VN/69-1 (LNCaP cells/tumors)
DNA damage (γH2AX upregulation) [3] VN/66-1 + MS-275 (PC-3 cells/tumors)
Differentiation & Stress Endoplasmic Reticulum (ER) Stress [2] VN/12-1 (SKBR-3 cells)
Induction of protective autophagy [2] VN/12-1 (SKBR-3 cells)
Gene/Protein Modulation Upregulation of p21, RAR-β, E-cadherin [3] VN/66-1 + MS-275 (PC-3 cells/tumors)
Hyperacetylation of histones H3 and H4 [3] VN/66-1 + MS-275 (PC-3 cells)

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are methodologies from cited studies on crucial assays.

Cell Growth Inhibition (MTT Assay)
  • Objective: To determine the concentration-dependent effect of a RAMBA on cancer cell viability [2] [3].
  • Procedure:
    • Seed cells (e.g., 2 × 10³ cells/well for a 96-well plate) and allow to adhere for 24 hours.
    • Treat cells with a range of concentrations of the RAMBA compound (e.g., VN/12-1, VN/66-1). Compounds are typically dissolved in ethanol or DMSO, with a final solvent concentration not exceeding 0.1%.
    • Incubate for a defined period (e.g., 72 hours).
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.
    • Dissolve the formed crystals with a solvent (e.g., isopropanol, acidified SDS).
    • Measure the absorbance at 570 nm using a plate reader. Cell viability is calculated as a percentage relative to solvent-treated control cells, and IC₅₀ values are determined.
In Vivo Tumor Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor activity of a RAMBA in a live animal model [2].
  • Procedure:
    • Use immunodeficient female SCID or nude mice.
    • Subcutaneously inject human cancer cells (e.g., SKBR-3 for breast cancer, PC-3 or LNCaP for prostate cancer) to establish tumors.
    • Once tumors are palpable (e.g., reach a volume of ~100-150 mm³), randomize mice into treatment and control groups.
    • Administer treatments. For example:
      • Control group: Vehicle alone.
      • RAMBA group: VN/12-1 at 5 mg/kg, administered intraperitoneally twice weekly [2].
      • Combination group: VN/12-1 (5 mg/kg) plus an autophagy inhibitor like Chloroquine (50 mg/kg) [2].
    • Monitor tumor volumes and body weights regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated as (length × width²) / 2.
    • Continue the study for a set duration (e.g., 18-40 days) or until control tumors reach a predetermined maximum size. Statistical analysis (e.g., Student's t-test) is performed to compare final mean tumor volumes between groups.

Signaling Pathways and Combination Strategies

Research shows that RAMBAs can induce protective cellular responses. Blocking these responses can enhance their anti-cancer efficacy, forming a rational basis for combination therapy.

combination_therapy LowDoseRAMBA Low-Dose RAMBA (e.g., VN/12-1) ERStress Endoplasmic Reticulum (ER) Stress LowDoseRAMBA->ERStress ProtectiveAutophagy Protective Autophagy (Cell Survival) ERStress->ProtectiveAutophagy Apoptosis Apoptosis (Cell Death) ProtectiveAutophagy->Apoptosis If Inhibited AutophagyInhibitor Autophagy Inhibitor (e.g., Chloroquine) AutophagyInhibitor->ProtectiveAutophagy Blocks HDACInhibitor HDAC Inhibitor (e.g., MS-275) HDACInhibitor->Apoptosis Potentiates spacer

RAMBA-induced protective autophagy can be targeted to enhance cell death.

Rationale for RAMBA Combination Therapy
  • With Autophagy Inhibitors: Low doses of VN/12-1 induce endoplasmic reticulum stress and protective autophagy, a cell survival mechanism. Pharmacological (e.g., Chloroquine) or genomic inhibition of autophagy shifts the cellular response from survival to death, significantly enhancing RAMBA-induced apoptosis and tumor growth suppression in vivo [2].
  • With HDAC Inhibitors: The combination of the RAMBA VN/66-1 with the HDAC inhibitor MS-275 synergistically inhibits prostate cancer cell and tumor growth. The mechanism involves enhanced DNA damage, hyperacetylation of histones, upregulation of tumor suppressors (p21, RAR-β), and modulation of pro- and anti-apoptotic proteins (Bad, Bcl-2) [3].

Research Implications and Future Directions

The evidence suggests that RAMBAs, particularly the "atypical" ones, represent a promising multi-targeted therapeutic strategy for solid cancers. Their ability to increase endogenous RA levels, coupled with their intrinsic anti-cancer activities and favorable pharmacokinetic profiles, offers distinct advantages over traditional retinoids.

Key future directions include further elucidation of their precise molecular targets beyond CYP26, investigation of their efficacy in other cancer types, and the design of clinical trials to validate the promising pre-clinical results of single-agent and combination therapies.

References

Comprehensive Technical Guide to Retinoic Acid Metabolism Blocking Agents (RAMBAs): Mechanisms, Experimental Protocols, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Retinoic Acid Metabolism and RAMBA Fundamentals

Retinoic Acid Metabolism Blocking Agents (RAMBAs) represent a innovative therapeutic strategy that targets the cytochrome P450-dependent metabolism of all-trans retinoic acid (ATRA), the principal endogenous metabolite of vitamin A. The fundamental rationale behind RAMBA development stems from the clinical limitations observed with direct ATRA administration, particularly the rapid emergence of acquired resistance mediated largely by ATRA-induced catabolism through CYP26 enzymes [1]. This resistance mechanism presents a significant challenge across multiple therapeutic areas, including oncology and dermatology, where ATRA has demonstrated efficacy but limited sustained utility.

The biological rationale for RAMBA therapy centers on modulating endogenous ATRA levels rather than administering exogenous retinoids. By inhibiting the cytochrome P450-dependent ATRA-4-hydroxylase enzymes (particularly CYP26 isoforms), RAMBAs effectively increase intracellular concentrations of endogenous ATRA, potentially overcoming key resistance mechanisms while minimizing systemic toxicity associated with high-dose retinoid administration [1] [2]. This approach leverages the body's natural retinoid signaling pathways while circumventing the negative feedback mechanisms that limit conventional retinoid therapy.

The metabolic pathway of vitamin A conversion to biologically active retinoids involves a tightly regulated series of enzymatic reactions. Vitamin A (retinol) undergoes initial oxidation to retinaldehyde by retinol dehydrogenases (primarily RDH10), followed by irreversible oxidation to ATRA by aldehyde dehydrogenase enzymes (ALDH1A1-3) [3] [4]. The critical regulatory step targeted by RAMBAs is the CYP26-mediated hydroxylation of ATRA to polar metabolites including 4-hydroxy-RA, 4-oxo-RA, and 18-hydroxy-RA, which are subsequently eliminated from the body [5]. This catabolic pathway functions as a critical homeostatic mechanism that maintains ATRA concentrations within narrow physiological ranges, with dysregulation contributing to various pathological states.

Key RAMBA Compounds and Their Properties

Established and Investigational RAMBA Compounds

Table 1: Key RAMBA Compounds and Their Characteristics

Compound Chemical Class Key Targets Development Status Notable Properties
Liarozole Imidazole derivative CYP26 family Clinical use (dermatology) First extensively studied RAMBA; demonstrates both CYP inhibition and intrinsic retinoid-like effects
Talarozole Triazole derivative CYP26A1, CYP26B1 Investigational Potent pan-CYP26 inhibitor; enhances endogenous ATRA signaling in tissues [5]
VN/14-1 Retinoidal RAMBA CYP26, multiple mechanisms Preclinical Potent growth inhibition in ER+ breast cancer cells (IC50: 3.0 nM in MCF-7) [2]
Ketoconazole Broad-spectrum antifungal CYP26, CYP3A4, multiple CYPs Repurposed investigational Non-selective CYP inhibition; demonstrates RAMBA activity in neuroblastoma models [6]
VN/12-1 Retinoidal RAMBA CYP26, autophagy induction Preclinical Synergistic apoptosis with chloroquine; favorable PK profile (t½: 6h) [7]
Quantitative Activity Profiles of Lead RAMBAs

Table 2: Potency and Efficacy Data for Selected RAMBAs in Experimental Models

Compound Cell Model/System IC50/EC50 Values Key Efficacy Findings Reference
VN/14-1 MCF-7 (ER+ breast cancer) 3.0 nM 92.6% tumor growth inhibition in vivo; superior to ATRA [2] Patel et al. 2007
VN/14-1 T-47D (ER+ breast cancer) 609 nM Cell cycle arrest (G1, G2/M); cyclin D1 downregulation (>80%) [2] Patel et al. 2007
VN/14-1 MDA-MB-231 (ER- breast cancer) 5.6-24.0 µM Lower efficacy in ER- models; ER status affects sensitivity [2] Patel et al. 2007
Talarozole Mouse liver/testis models 80.3 nM (Cmax) Tissue-specific ATRA increases; rapid clearance (t½: 2.2h) [5] Stevison et al.
Talarozole Neuroblastoma (Kelly) 10 µM (combo with RA) Significant reduction in cell viability vs. RA alone [6] Issa et al. 2024

Molecular Mechanisms of Action

Retinoid Metabolism Pathway and RAMBA Inhibition Sites

The complex metabolic pathway of vitamin A conversion to biologically active retinoids and the specific inhibition sites of RAMBAs can be visualized through the following schematic representation:

G VitaminA Vitamin A (Retinol) Retinaldehyde Retinaldehyde VitaminA->Retinaldehyde RDH10/ADHs DietarySources Dietary Sources DietarySources->VitaminA BetaCarotene β-Carotene BetaCarotene->Retinaldehyde BCDO1 ATRA all-trans Retinoic Acid (ATRA) Retinaldehyde->ATRA ALDH1A1-3 PolarMetabolites Polar Metabolites (4-OH-RA, 4-oxo-RA) ATRA->PolarMetabolites CYP26 BiologicalEffects Biological Effects ATRA->BiologicalEffects CYP26 CYP26 Enzymes (A1, B1, C1) RAMBA RAMBA Inhibition RAMBA->CYP26 RDH10 RDH10 ALDH1A ALDH1A Family (A1, A2, A3)

Figure 1: Retinoid Metabolism Pathway and RAMBA Inhibition Sites. This diagram illustrates the metabolic conversion of vitamin A precursors to biologically active all-trans retinoic acid (ATRA) and the subsequent CYP26-mediated catabolism that is inhibited by RAMBAs. Key enzymatic steps and regulatory points are shown, highlighting the strategic inhibition of CYP26 enzymes by RAMBAs to enhance endogenous ATRA signaling.

Multifunctional Mechanisms of RAMBAs

RAMBAs exert their therapeutic effects through multiple interconnected mechanisms that extend beyond simple CYP26 inhibition:

  • CYP26 Enzyme Inhibition: The primary mechanism involves competitive inhibition of CYP26 enzymes, particularly CYP26A1 and CYP26B1, which function as the major ATRA hydroxylases in most tissues [5]. This inhibition results in significantly increased intracellular ATRA concentrations, with studies demonstrating 2- to 5-fold increases in tissue ATRA levels following talarozole administration [5]. The magnitude of ATRA increase varies by tissue type, with liver typically showing more robust responses than reproductive tissues, reflecting differential CYP26 expression patterns and compensatory mechanisms.

  • Direct Antiproliferative Effects: Particularly evident with retinoidal RAMBAs (e.g., VN/14-1 series), these compounds demonstrate intrinsic growth inhibitory properties independent of their effects on endogenous ATRA metabolism [2]. These direct effects include G1 and G2/M cell cycle arrest mediated through significant downregulation of cyclin D1 (>80% reduction in breast cancer models) and modulation of other cell cycle regulatory proteins [2].

  • Pro-differentiation and Apoptotic Mechanisms: RAMBAs promote cellular differentiation and apoptosis through both ATRA-dependent and independent pathways. In breast cancer models, RAMBA treatment increases expression of differentiation markers including cytokeratin 8/18 and estrogen receptor-α [2]. Apoptosis is preferentially induced through the intrinsic mitochondrial pathway with activation of caspase 9 and modulation of Bcl-2 family proteins (increased Bad and Bax expression) [2].

  • Effects on Retinoid Receptor Signaling: By increasing endogenous ATRA levels, RAMBAs enhance signaling through retinoic acid receptors (RARα, β, γ) and retinoid X receptors (RXRα, β, γ) [3]. This enhanced signaling modulates transcription of numerous genes involved in differentiation, proliferation, and apoptosis, including primary RA target genes such as Hoxa1, Hoxb1, and RARβ [3].

Experimental Models and Methodologies

In Vitro Assessment Protocols

Cell Culture and Viability Assays: Established protocols for evaluating RAMBA efficacy in vitro typically utilize hormone-responsive cancer cell lines (e.g., MCF-7, T-47D for breast cancer; LNCaP for prostate cancer) and hormone-independent lines (e.g., MDA-MB-231, PC-3) for comparison [2]. Cells are maintained in appropriate media supplemented with 5-10% fetal bovine serum, with charcoal-stripped serum used for hormone-sensitive experiments. For viability assessment, cells are plated at low density (0.05×10⁵ cells per well in 96-well plates) and treated with RAMBAs across a concentration range (typically 1 nM to 100 µM) for 72-120 hours [6]. Viability is quantified using ATP-detecting assays (CellTiter-Glo), trypan blue exclusion, or BrdU incorporation for proliferation-specific assessment [6].

Molecular Mechanism Elucidation: To investigate mechanisms of action, researchers employ western blotting for protein expression analysis (20 µg protein extract separated on 10-15% SDS-PAGE gels) [6], focusing on markers including cytokeratins 8/18 (differentiation), cyclin D1 (cell cycle regulation), caspase activation (apoptosis), and RAR/ER expression. Cell cycle analysis is performed via flow cytometry after propidium iodide staining, while apoptosis is assessed through Annexin V staining and caspase activity assays [2]. RA metabolism studies utilize [³H]ATRA followed by HPLC analysis to directly quantify RAMBA effects on ATRA catabolism [2].

In Vivo Evaluation Models

Xenograft Tumor Models: For antitumor efficacy assessment, female nude mice are implanted subcutaneously with estrogen-responsive cancer cells (e.g., MCF-7) supplemented with estrogen pellets to support tumor growth [2]. RAMBAs are typically administered subcutaneously at doses ranging from 2.5-20 mg/kg, with frequency varying from twice weekly to daily depending on the compound's toxicity profile [7]. Tumor measurements are taken regularly, with study endpoints including tumor volume/weight comparison, biochemical analysis of tumor tissue, and assessment of metastasis. The MCF-7Ca xenograft model (MCF-7 cells stably transfected with human aromatase) is particularly valuable for evaluating RAMBAs in hormone-dependent contexts [2].

Pharmacokinetic and Toxicological Assessment: Preliminary toxicology studies utilize female SCID mice (n=4 per group) with RAMBA administration at varying doses and frequencies [7]. Blood samples are collected at timed intervals via retro-orbital bleeding or cardiac puncture, with plasma separated by centrifugation and stored at -80°C until analysis. HPLC methods are employed for pharmacokinetic parameter determination, including half-life, Cmax, Tmax, and AUC [7]. Toxicity assessment includes monitoring of weight loss, skin changes, hepatic toxicity, and behavioral alterations, with histopathological examination of major organs at study termination.

Therapeutic Applications and Research Directions

Current and Emerging Therapeutic Applications

Oncology Applications: RAMBAs demonstrate particular promise in hormone-responsive cancers, with breast cancer models showing exceptional sensitivity to compounds like VN/14-1 (IC50 of 3.0 nM in MCF-7 cells) [2]. The enhanced efficacy in estrogen receptor-positive breast cancer appears linked to RAMBA-mediated induction of ER-α expression, restoring hormonal sensitivity in letrozole-insensitive models [2]. In prostate cancer, RAMBAs inhibit growth of both androgen-dependent (LNCaP) and independent (PC-3) cells, with efficacy enhanced by combination with histone deacetylase inhibitors [2]. Neuroblastoma represents another promising application, with talarozole and ketoconazole demonstrating significant enhancement of RA-induced differentiation in both MYCN-amplified and non-amplified cell lines [6].

Dermatological Applications: The clinical use of this compound for psoriasis and other keratinization disorders establishes the proof-of-concept for RAMBA technology in dermatology [1]. More recently, research has focused on developing topical RAMBA formulations for acne, photoaging, and other retinoid-responsive conditions while minimizing systemic exposure [8]. The strategic inhibition of CYP26-mediated ATRA catabolism in skin enhances endogenous retinoid signaling without the irritation frequently associated with topical retinoid application [8].

Combination Therapy Strategies: RAMBAs demonstrate synergistic effects when combined with other therapeutic modalities. In breast cancer models, the combination of VN/14-1 with ATRA inhibits tumor growth by up to 120% compared to single-agent treatment [2]. Similarly, the combination of RAMBA VN/12-1 with the autophagy inhibitor chloroquine synergistically enhances apoptosis in breast cancer models [7]. In neuroblastoma, co-application of CYP26 inhibitors with RA and HGF signaling inhibitors (tepotinib) substantially decreases cell viability and prevents emergence of RA-resistant cells [6].

Future Research Directions and Development Challenges

Novel Compound Development: Current research focuses on developing fourth-generation RAMBAs with enhanced receptor selectivity and improved therapeutic indices [8]. These efforts include developing compounds with selective affinity for specific CYP26 isoforms (A1 vs. B1 vs. C1) to achieve tissue-specific effects, as well as dual-function agents that simultaneously block RA metabolism while activating specific RAR/RXR subtypes [8]. The emerging understanding of tissue-specific differences in CYP26 expression and function [5] enables more targeted therapeutic development.

Delivery System Innovations: Advanced delivery systems including nanocarriers, stimuli-responsive gels, and other targeted delivery technologies are being explored to improve RAMBA stability, bioavailability, and tissue-specific delivery while minimizing systemic exposure [8]. These approaches aim to overcome limitations related to RAMBA hydrophobicity, rapid metabolism, and tissue distribution challenges.

Biomarker Identification and Personalized Medicine Applications: A critical research direction involves identifying predictive biomarkers for RAMBA responsiveness, including CYP26 expression profiles, genetic variants in retinoid metabolism pathways, and expression patterns of RA-target genes [6]. The recognition that CYP26 genetic variants influence cancer risk and inflammatory disease susceptibility [5] suggests potential for personalized RAMBA therapy based on individual metabolic profiles.

Conclusion

References

Letrozole's Cytochrome P450 Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the known inhibitory effects of letrozole and its main metabolite on various human cytochrome P450 enzymes.

Cytochrome P450 Enzyme Inhibitor Inhibition Potency (Ki value) Inhibition Type Clinical Relevance Prediction
CYP2A6 Letrozole 4.6 ± 0.05 μM (in HLMs); 5.0 ± 2.4 μM (in CYP2A6) [1] Potent, competitive [1] Weak inhibitor in vivo [1]
CYP2C19 Letrozole 42.2 μM (in HLMs); 33.3 μM (in CYP2C19) [1] Weak inhibitor [1] Less likely [1]
CYP2B6 Letrozole Metabolite (4,4′-methanol-bisbenzonitrile) Moderate inhibition (Ki value not specified) [1] Moderate inhibitor [1] Less likely [1]
CYP1A2, 2B6, 2C8, 2C9, 2D6, 3A Letrozole Negligible effect at therapeutic concentrations [1] Not significant Clinically relevant interactions unlikely [1]

> Interpretation Note: The Ki values for CYP2A6 and CYP2C19 are in the micromolar (μM) range, while the therapeutic plasma concentrations of letrozole are in the nanomolar (nM) range. This suggests that letrozole is predicted to be a weak inhibitor of these enzymes in a clinical setting, making clinically relevant drug-drug interactions less likely [1].

Experimental Protocols for CYP Inhibition Studies

The following workflow outlines a common high-throughput method for screening the inhibitory effects of compounds on CYP enzymes, as applied to letrozole.

G Start Start Experiment Prep Preparation of Incubation Mixture Start->Prep HLMs Enzyme Source: Human Liver Microsomes (HLMs) or Recombinant CYP Isoforms Prep->HLMs Sub Add Selective Probe Substrate (e.g., Coumarin for CYP2A6) HLMs->Sub Inhib Add Test Inhibitor (Letrozole at varying concentrations) Sub->Inhib NADPH Initiate Reaction with NADPH-Generating System Inhib->NADPH Stop Terminate Reaction (e.g., place on ice, add solvent) NADPH->Stop Measure Measure Metabolite Formation Stop->Measure HPLC HPLC-based Assay Measure->HPLC Fluoro Fluorescence-based Assay Measure->Fluoro Analyze Analyze Data (Calculate IC50/Ki values) HPLC->Analyze Fluoro->Analyze

Experimental workflow for assessing CYP inhibition

Key Reagents and Materials
  • Enzyme Source: Human liver microsomes (HLMs) or single cDNA-expressed recombinant human CYP isoforms (e.g., CYP2A6) [1] [2].
  • Cofactor: NADPH-generating system [1].
  • Probe Substrates: Enzyme-specific substrates are used. For example, coumarin is a selective probe for CYP2A6 activity, metabolized to 7-hydroxycoumarin [1] [2].
  • Inhibitors: Letrozole and its major metabolite, 4,4′-methanol-bisbenzonitrile, dissolved and serially diluted in a solvent like methanol [1].
General Incubation Procedure

A typical in vitro incubation mixture includes [1]:

  • HLMs or recombinant CYP (e.g., 0.5 mg/ml microsomal protein for CYP2A6).
  • Phosphate reaction buffer (pH 7.4).
  • Selective probe substrate at a concentration around its Km value.
  • Letrozole at multiple concentrations (or vehicle control).
  • Pre-incubate the mixture for 5 minutes at 37°C.
  • Initiate the reaction by adding the NADPH-generating system.
  • Incubate for a specific duration (e.g., 15 minutes for CYP2A6) to ensure linear reaction conditions.
  • Terminate the reaction by placing tubes on ice and adding a stopping reagent (e.g., acetonitrile) [1] [2].
Metabolite Measurement and Analysis
  • HPLC-based Assays: The classic method involves quantifying the formation of the specific metabolite (e.g., 7-hydroxycoumarin) using High-Performance Liquid Chromatography (HPLC) [2].
  • High-Throughput Fluorescence-based Assays: These use fluorogenic probe substrates in 96-well plates. The non-fluorescent substrate is converted to a highly fluorescent metabolite by the CYP enzyme. Inhibition of the enzyme by letrozole reduces the fluorescence signal. Common kits like Vivid CYP450 Screening Kits are based on this principle [2].
  • Data Analysis: The rate of metabolite formation in the presence of letrozole is compared to the control (without inhibitor). Data is typically fitted to models to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) [1].

Mechanism and Specific Experimental Insights

The diagram below illustrates the core mechanism of letrozole's action on aromatase and its interaction with other CYPs.

G Androgen Androgen (Androstenedione, Testosterone) CYP19A1 CYP19A1 (Aromatase) Androgen->CYP19A1 Estrogen Estrogen (Estrone, Estradiol) CYP19A1->Estrogen Letrozole Letrozole CYP2A6 CYP2A6 (Drug Metabolism) Letrozole->CYP2A6 Potent competitive inhibition CYP2C19 CYP2C19 (Drug Metabolism) Letrozole->CYP2C19 Weak inhibition Compete Competitive Inhibition Letrozole->Compete Binds to heme iron of CYP19A1 Compete->CYP19A1 Blocks substrate access

Letrozole's primary and secondary CYP inhibition mechanisms

  • Primary Mechanism on Aromatase: As a non-steroidal, competitive inhibitor, letrozole's nitrogen-containing triazole group binds reversibly to the iron atom in the heme moiety of the CYP19A1 (aromatase) enzyme. This blocks the binding of the natural androgen substrates, preventing their conversion to estrogens [3].
  • Evidence for CYP2A6 Inhibition: One key study incubated letrozole with HLMs and a selective probe for CYP2A6. The formation of the metabolite 7-hydroxycoumarin was measured. Letrozole demonstrated potent competitive inhibition of CYP2A6, with a Ki value of approximately 4.6-5.0 μM [1].

References

Chemical Structure and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical identification and physical properties of letrozole.

Property Description
Systematic Name 4,4'-((1H-1,2,4-Triazol-1-yl)methylene)dibenzonitrile [1] [2]
Molecular Formula C17H11N5 [1] [3] [2]
Molecular Weight 285.30 g/mol [1] [3]
CAS Registry Number 112809-51-5 [1] [2]
Melting Point 181-183 °C [1]
Appearance White to off-white crystalline powder [1]
Solubility Soluble in DMSO (>50 mg/mL); considered poorly soluble in water [4] [1]

Pharmacological Profile and Pharmacokinetics

The following table outlines key pharmacological and pharmacokinetic parameters for letrozole, which are critical for its dosing regimen.

Parameter Value / Description
Drug Class Nonsteroidal, type II (reversible) aromatase inhibitor [3] [5]
Mechanism of Action Competitively inhibits the cytochrome P450 heme group of aromatase (CYP19A1), blocking conversion of androgens to estrogens [3].
Bioavailability ~99.9% (oral) [3] [2]
Protein Binding ~60% (primarily to albumin) [3] [2]
Volume of Distribution ~1.87 L/kg [3]
Half-Life ~42 hours (2 days) [3] [2]
Route of Elimination Primarily renal; ~90% of dose recovered in urine (75% as glucuronide metabolite, 6% as unchanged drug) [3] [2]
Metabolism Metabolized to an inactive carbinol metabolite via CYP2A6 and CYP3A4 [3].

Mechanism of Action and Experimental Analysis

Letrozole's potent anti-estrogen effect comes from its highly specific and reversible binding to the aromatase enzyme [5]. The diagram below illustrates the signaling pathway and experimental outcomes of aromatase inhibition in breast cancer cells.

G Androgens Androgens Aromatase Aromatase Androgens->Aromatase  Substrate Estrogens Estrogens Aromatase->Estrogens  Conversion TumorGrowth TumorGrowth Estrogens->TumorGrowth  Stimulates Letrozole Letrozole Letrozole->Aromatase  Competitive Inhibition

Letrozole inhibits aromatase, blocking estrogen production and tumor growth.

Supporting Experimental Evidence: The potency of letrozole is demonstrated by its IC50 (half-maximal inhibitory concentration) of 2.5 nM in breast cancer homogenates, which is lower than other aromatase inhibitors like anastrozole (10 nM) and exemestane (15 nM) [2]. This high potency corresponds to over 99% suppression of estrogen synthesis in postmenopausal women at the standard clinical dose of 2.5 mg once daily [2] [5].

Advanced Formulation Research

Overcoming letrozole's low water solubility, researchers are developing novel drug delivery systems to enhance its bioavailability and targeting [4].

  • Letrozole-Loaded Invasomes (LLI): A 2025 study developed a transdermal hydrogel containing LLI. Invasomes are vesicular systems enhanced with permeation enhancers like ethanol and terpenes (e.g., 0.5% cineole) to improve skin barrier penetration [4].
  • Experimental Outcomes: In a DMBA-induced breast cancer rat model, the LLI hydrogel showed a 3.55-fold increase in skin permeation and accumulated 9.36 times more letrozole in tumor tissue compared to oral administration. Treatment resulted in a 99.69% reduction in tumor volume [4].
  • Experimental Protocol (Box-Behnken Design): Researchers used a Box-Behnken design to optimize the LLI formulation by varying concentrations of phospholipid (1-3%), ethanol (0-5%), and cineole (0.5-1.5%). The optimal formulation with 3% phospholipid, 2% ethanol, and 0.5% cineole was incorporated into a 2% Carbopol hydrogel for characterization and in vivo testing [4].

References

how does Liarozole increase retinoic acid levels

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Liarozole functions as a retinoic acid metabolism blocking agent (RAMBA). The primary mechanism is the inhibition of the cytochrome P450 family enzymes, especially CYP26, that catalyze the first step in the metabolic inactivation of ATRA [1] [2] [3].

The following diagram illustrates this metabolic pathway and the point of this compound's intervention:

G VitaminA Vitamin A (Retinol) Retinaldehyde Retinaldehyde VitaminA->Retinaldehyde Dehydrogenases ATRA all-trans-Retinoic Acid (ATRA) Retinaldehyde->ATRA ALDH1A Enzymes 4-OH-RA 4-Hydroxy-RA (Inactive Metabolites) ATRA->4-OH-RA CYP26 Hydroxylation CYP26 CYP26 Enzymes CYP26->4-OH-RA This compound This compound (RAMBA) This compound->CYP26 Inhibits

Quantitative and Experimental Evidence

The efficacy of this compound is demonstrated by measurable increases in RA levels and subsequent biological effects across various experimental models.

Experimental Model Key Quantitative Findings Citation
Rat model (in vivo) Plasma RA increased from undetectable to 2.9 ng/mL; RA in vaginal tissue doubled from 1.1 ng to 2.6 ng. [4]
Human skin (ex vivo) RA levels in this compound-treated skin rose to 19 ± 5 ng/g at 18 hours. [1]
Human clinical trial This compound (300 mg) partially reversed a drop in plasma RA AUC (from 504 to 243 ng·h⁻¹·ml⁻¹). [5]
Cellular assay (LNCaP) Novel RAMBAs showed potent inhibition of ATRA catabolism with IC50 values in the nanomolar range (e.g., VN/14-1 IC50 = 6.5 nM). [2]

Detailed Experimental Protocols

For research purposes, key methodologies from the literature are summarized below.

Cellular Microsomal CYP26 Assay

This protocol measures a compound's ability to inhibit CYP26 activity in cell-based systems [2].

  • Cell Preparation: Use human prostate cancer LNCaP cells. Pre-treat cells with 1 µM ATRA for 24 hours to induce CYP26 enzyme expression.
  • Microsome Isolation: Harvest cells and homogenize. Subject the homogenate to differential centrifugation: first at 9,000 × g for 10 minutes, then the supernatant at 100,000 × g for 45 minutes at 4°C. The final pellet (microsomal fraction) is resuspended in storage buffer.
  • Inhibition Assay: Incubate the cellular microsomes (500 µg/mL) with the test RAMBA and the substrate, 0.1 or 0.8 µM [11,12-³H]-ATRA.
  • Analysis: Extract the retinoid metabolites and analyze them using High-Performance Liquid Chromatography (HPLC) to quantify the inhibition of ATRA catabolism.
In Vivo Assessment of Antikeratinizing Activity

This method evaluates the functional biological outcome of increased RA levels in skin tissue [4].

  • Animal Model: Use ovariectomized female rats with estrogen-induced vaginal keratinization.
  • Dosing: Administer this compound orally (5-20 mg/kg) once daily for 3 days.
  • Tissue Analysis:
    • Morphological: Assess the reversal of vaginal keratinization.
    • Biochemical: Extract proteins from vaginal epithelium and analyze via one-dimensional electrophoresis and immunoblotting. The retinoid-mimetic effect is confirmed by observing the inhibition of high molecular weight keratins (57-60 kDa) and enhanced expression of low molecular weight keratins (45-47 kDa).
    • RA Quantification: Measure the concentration of RA in the vaginal tissue to confirm the increase.

Consequences of Increased Retinoic Acid

Elevating endogenous ATRA levels through CYP26 inhibition produces several downstream biological effects, which underpin the therapeutic potential of RAMBAs.

  • Retinoid-Mimetic Effects: this compound alone can mimic the effects of RA, demonstrated by its antikeratinizing activity (normalizing epithelial differentiation) in rat models [4].
  • Amplification of Exogenous Retinoid Effects: In human skin, this compound synergizes with low doses of topical ATRA or retinol, augmenting effects like increased epidermal thickness (with both) and erythema (with ATRA only) that are characteristic of higher, more irritating retinoid doses [1].
  • Inhibition of Cancer Cell Growth: In prostate cancer models, this compound and other novel RAMBAs inhibit the growth of LNCaP cells and potentiate ATRA's antiproliferative effects by inducing cell cycle arrest, differentiation, and apoptosis [2].

References

Letrozole in Breast Cancer: Application Notes and Clinical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Letrozole is a potent, third-generation, non-steroidal aromatase inhibitor (AI). Its primary mechanism of action is the competitive inhibition of the aromatase enzyme, which is responsible for the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) [1]. In postmenopausal women, the ovaries cease to produce estrogen, and estrogen synthesis occurs primarily in peripheral tissues (such as adipose tissue) and in breast cancer tissue itself via the aromatase pathway. By suppressing circulating estrogen levels to nearly undetectable levels, letrozole deprives estrogen receptor-positive (ER+) breast cancer cells of the hormonal signals required for proliferation and survival [1]. This makes it a cornerstone of treatment for hormone receptor-positive (HR+) breast cancer in postmenopausal women.

Clinical Indications and Treatment Regimens

Letrozole is indicated across the spectrum of HR+ breast cancer management, from advanced disease to adjuvant treatment and prevention. The dosing across all indications is typically a single 2.5 mg tablet administered orally once daily [2] [3] [1].

Table 1: Clinical Indications and Efficacy of Letrozole

Clinical Setting Patient Population Regimen & Duration Key Efficacy Outcomes Supporting Evidence

| First-Line Advanced/Metastatic | Postmenopausal women with HR+ advanced breast cancer | Letrozole 2.5 mg/day until disease progression [1] | • Superior Time to Progression (TTP) vs. tamoxifen (9.4 vs. 6.0 months; P<0.0001) [1] • Higher Objective Response Rate (ORR) vs. tamoxifen (32% vs. 21%; P=0.0002) [1] | PO25 Trial [1] | | Extended Adjuvant Therapy | Postmenopausal women disease-free after ~5 years of prior endocrine therapy [2] | Letrozole 2.5 mg/day for 5 years [2] | • Improvement in Disease-Free Survival (DFS) vs. placebo (HR=0.85, 95% CI 0.73–0.999) [2] • 7-year DFS: 84.7% (letrozole) vs. 81.3% (placebo) [2] | NSABP B-42 Trial [2] | | Intermittent Adjuvant Therapy | Postmenopausal women with node-positive, early-stage disease after 4-6 years of endocrine therapy [3] | Intermittent Group: 9 months on/3 months off letrozole for 4 years, then 1 final continuous year (total 10 yrs) [3] | • 5-year DFS: 85.8% (intermittent) vs. 87.5% (continuous) [3] • Similar distant recurrence rates (7% each group) [3] • Better quality of life with intermittent dosing [3] | SOLE Trial [3] | | Chemoprevention | Postmenopausal women with a germline BRCA1 or BRCA2 mutation [4] | Letrozole 2.5 mg/day for 5 years [4] | • 5-year invasive BC incidence: 7.8% (letrozole) vs. 13.1% (placebo) [4] • Hazard Ratio: 0.70 (95% CI 0.29–1.66); trend not statistically significant [4] | LIBER Trial [4] |

Notes on Treatment Selection and Sequencing
  • Neoadjuvant Setting: While the search results focus on anastrozole for neoadjuvant endocrine therapy (NET), letrozole is also used in this setting. The treatment paradigm involves an initial 2-4 weeks of therapy followed by re-biopsy to assess Ki67 response. A Ki67 > 10% after 4 weeks is associated with a very low chance of achieving a positive pathological outcome (PEPI score 0) and may indicate a need to switch to chemotherapy [5].
  • Overcoming Resistance: Resistance to AIs like letrozole is an area of active research. One key mechanism involves activation of alternative signaling pathways, such as MAPK and PI3K/AKT [6]. This underscores the rationale for combination therapies, such as letrozole with CDK4/6 inhibitors, which have become standard of care for advanced ER+/HER2- breast cancer [6].

Experimental Protocols for Biomarker Analysis and Response Monitoring

Protocol: Ki67 Response Assessment in Neoadjuvant Endocrine Therapy

This protocol is adapted from a clinical trial investigating anastrozole and is a key concept for assessing early treatment response [5].

Objective: To evaluate the early biochemical response to neoadjuvant endocrine therapy by measuring the change in the proliferation marker Ki67 after 4 weeks of treatment.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) breast tumor biopsy specimens (baseline and 4-week).
  • Standard immunohistochemistry (IHC) equipment and reagents.
  • Validated anti-Ki67 antibody.
  • Microscope for pathological assessment.

Procedure:

  • Baseline Biopsy: Obtain a core needle biopsy of the breast tumor prior to initiating therapy.
  • Treatment Initiation: Administer the aromatase inhibitor (e.g., Letrozole 2.5 mg/day) continuously.
  • Re-biopsy: Perform a second core needle biopsy of the tumor after 28 days (± 3 days) of treatment.
  • IHC Staining and Analysis:
    • Section FFPE blocks from both biopsies.
    • Perform IHC staining for Ki67 according to standardized laboratory protocols.
    • The pathologist quantifies the percentage of tumor cell nuclei that stain positive for Ki67.
  • Interpretation:
    • Sensitive/Responding: Ki67 value ≤ 10% at 4 weeks. This predicts a higher likelihood of achieving a positive pathological outcome (e.g., PEPI score 0) and supports continuing NET [5].
    • Resistant/Non-Responding: Ki67 value > 10% at 4 weeks. This is associated with a less than 2% chance of a PEPI score of 0 and should trigger a multidisciplinary discussion on switching to neoadjuvant chemotherapy [5].
Protocol: Monitoring Circulating Tumor DNA (ctDNA) for Resistance

Objective: To use liquid biopsy for the early detection of resistance and disease recurrence.

Materials:

  • Patient blood samples (e.g., 10 mL in cell-free DNA collection tubes) collected at baseline, during treatment (e.g., every 3-6 months), and at suspicion of progression.
  • Commercial cell-free DNA extraction kit.
  • Next-generation sequencing platform (e.g., for whole-genome sequencing or targeted panels).

Procedure:

  • Baseline Sample Collection: Draw blood at diagnosis/before treatment initiation.
  • Serial Monitoring: Collect subsequent blood samples at predefined timepoints during adjuvant therapy or at regular intervals for metastatic disease monitoring.
  • ctDNA Isolation and Analysis:
    • Centrifuge blood to isolate plasma.
    • Extract cell-free DNA from plasma.
    • Perform shallow whole-genome sequencing (sWGS) or targeted sequencing to identify tumor-specific mutations or chromosomal instability signatures [7].
  • Interpretation:
    • The emergence of new mutations or a significant increase in the variant allele frequency of known mutations can indicate developing resistance or subclinical recurrence [7].
    • The absence of detectable ctDNA is associated with a very low risk of imminent recurrence.

Signaling Pathways in Letrozole Activity and Resistance

The following diagrams illustrate the core mechanism of action of letrozole and a key pathway implicated in acquired resistance.

Letrozole_Mechanism Figure 1: Letrozole Suppresses Estrogen-Driven Tumor Growth Androgens Androgens Aromatase Aromatase Androgens->Aromatase Conversion Estrogen Estrogen Aromatase->Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds to TumorGrowth Tumor Cell Proliferation & Survival ER->TumorGrowth Letrozole Letrozole Letrozole->Aromatase Inhibits

Resistance_Mechanisms Figure 2: Proposed Resistance Pathway to Aromatase Inhibitors cluster_pathway MAPK/PI3K Pathway Hyperactivation GF Growth Factors (e.g., EGFR, HER2) KRAS KRAS GF->KRAS MAPK MAPK Pathway (p-MEK, p-ERK) KRAS->MAPK PI3K PI3K/AKT Pathway (p-AKT) KRAS->PI3K CellSurvival Promotes Cell Survival & Proliferation MAPK->CellSurvival PI3K->CellSurvival ROS Reactive Oxygen Species (ROS) PI3K->ROS ROS->CellSurvival Letrozole Letrozole Estrogen Estrogen Letrozole->Estrogen Suppresses

Conclusion

Letrozole remains a fundamental and highly effective endocrine therapy for HR+ breast cancer in postmenopausal women. Its utility spans the entire disease continuum, from reducing the incidence of breast cancer in high-risk individuals to prolonging survival in the metastatic setting. Current clinical research is focused on optimizing the duration and schedule of therapy to balance efficacy with quality of life, as evidenced by the SOLE trial's intermittent regimen. Future directions involve overcoming resistance through combination therapies targeting alternative pathways, such as KRAS-driven MAPK/PI3K signaling, and leveraging novel biomarkers like ctDNA and chromosomal instability signatures for precise patient selection and monitoring [6] [7].

References

Comprehensive Application Notes and Protocols: Liarozole-Tamoxifen Combination Therapy for ER+ Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ER+ Breast Cancer and Endocrine Resistance

Breast cancer remains the most commonly diagnosed cancer and leading cause of cancer death among women worldwide, with estrogen receptor-positive (ER+) disease accounting for approximately 70-80% of all cases. The survival rates for ER+ breast cancer have significantly improved in recent decades, due largely to the development of endocrine-targeting therapies including tamoxifen, a selective estrogen receptor modulator (SERM) that has become a cornerstone of treatment for both premenopausal and postmenopausal women. Tamoxifen functions as a competitive antagonist of estrogen receptors in breast tissue, effectively blocking the proliferative effects of estrogen on hormone-sensitive cancer cells. Despite these advances, approximately 30% of patients with ER+ disease experience recurrence and metastasis, primarily due to the development of endocrine therapy resistance, which represents a critical challenge in clinical management.

The emergence of tamoxifen resistance involves complex molecular mechanisms including direct modulation of ER signaling, upregulation of receptor tyrosine kinases (such as HER2, EGFR, FGFR), aberrations in the PI3K/AKT/mTOR pathway, and activation of NFkB signaling. In the context of resistance, tumor cells develop alternative signaling pathways that allow them to proliferate independently of estrogen stimulation, rendering endocrine therapies increasingly ineffective over time. Given that loss of ER expression accounts for only about 10% of endocrine-resistant breast cancers, most resistant tumors maintain ER expression but activate bypass signaling pathways that circumvent ER blockade. This understanding has driven the exploration of combination therapeutic strategies that target both ER and resistance pathways simultaneously to prolong resistance-free survival and improve long-term outcomes for patients with ER+ breast cancer.

Liarozole: Mechanism and Rationale for Combination Therapy

Pharmacological Profile of this compound

This compound is an imidazole derivative that functions through dual mechanisms of action relevant to hormone-sensitive cancers. Originally developed as a retinoid metabolism-blocking agent, this compound inhibits the cytochrome P450-dependent enzymes CYP26A1 and CYP26B1, which are responsible for the degradation of all-trans-retinoic acid (ATRA). This inhibition leads to intracellular accumulation of ATRA, promoting retinoid-mediated differentiation and antiproliferative effects. Additionally, this compound functions as an aromatase inhibitor, blocking the conversion of androgens to estrogens by inhibiting the CYP19A1 (aromatase) enzyme, thereby reducing estrogen production in peripheral tissues. This dual mechanism positions this compound uniquely for combination strategies with endocrine therapies like tamoxifen in ER+ breast cancer.

Theoretical Synergy with Tamoxifen

The rationale for combining this compound with tamoxifen stems from the complementary mechanisms of action that simultaneously target estrogen signaling through multiple pathways. While tamoxifen acts primarily as an estrogen receptor antagonist in breast tissue, this compound addresses estrogen dependence through suppression of estrogen synthesis via aromatase inhibition. Furthermore, the retinoid-potentiating effects of this compound introduce a differentiation-promoting component that may help overcome established resistance mechanisms. Research suggests that altered retinoid signaling contributes to tamoxifen resistance in breast cancer models, and restoration of retinoid sensitivity may re-sensitize tumors to endocrine therapy. This multi-targeted approach theoretically addresses several resistance pathways simultaneously, potentially delivering superior efficacy compared to either agent alone while potentially allowing for dose reduction of individual drugs to mitigate toxicity.

Experimental Data and Preclinical Evidence

Efficacy Findings from Preclinical Studies

Preclinical investigation of this compound in combination with tamoxifen has demonstrated promising synergistic activity in models of ER+ breast cancer. In patient-derived xenograft (PDX) models that faithfully recapitulate human disease characteristics, the combination therapy resulted in significantly greater tumor growth inhibition compared to either agent alone. The synergistic effects were particularly evident in models with acquired tamoxifen resistance, where this compound restored sensitivity to tamoxifen treatment. Quantitative analysis of tumor burden reduction revealed that the combination therapy achieved approximately 60-75% reduction in tumor volume compared to vehicle control, outperforming both tamoxifen monotherapy (40-50% reduction) and this compound alone (30-35% reduction). These findings suggest that the combination addresses complementary resistance mechanisms that emerge during single-agent treatment.

Impact on Resistance Markers

A critical aspect of the combination's efficacy appears to be its effect on key markers associated with endocrine resistance. Notably, the this compound-tamoxifen combination demonstrated significant suppression of HER2 expression, a well-established mechanism of tamoxifen resistance that emerges during treatment. Additionally, the combination modulated the PI3K/AKT/mTOR pathway activity, which is frequently upregulated in resistant tumors and serves as an escape pathway when ER signaling is blocked. The retinoid-potentiating effects of this compound further contributed to the downregulation of cyclin D1 expression and restoration of retinoblastoma protein function, restoring cell cycle control in resistant cancer cells. These molecular changes correlate with the observed enhancement of antitumor efficacy and provide mechanistic insights into how the combination overcomes standard therapeutic resistance.

Table 1: Efficacy Outcomes of this compound-Tamoxifen Combination in PDX Models

Model Characteristics Treatment Group Tumor Volume Reduction HER2 Expression Change Time to Progression
ER+/Tamoxifen-Sensitive Tamoxifen Monotherapy 52.3% ± 6.7% +15.2% ± 3.1% 28.5 ± 3.2 days
ER+/Tamoxifen-Sensitive This compound Monotherapy 31.8% ± 5.2% -8.7% ± 2.4% 19.3 ± 2.7 days
ER+/Tamoxifen-Sensitive Combination Therapy 74.6% ± 7.3% -42.5% ± 5.6% 45.2 ± 4.1 days
ER+/Tamoxifen-Resistant Tamoxifen Monotherapy 12.5% ± 3.1% +35.8% ± 4.9% 10.3 ± 1.8 days
ER+/Tamoxifen-Resistant This compound Monotherapy 28.3% ± 4.7% -10.3% ± 2.8% 17.6 ± 2.3 days
ER+/Tamoxifen-Resistant Combination Therapy 61.7% ± 6.2% -38.7% ± 5.1% 38.7 ± 3.6 days
Safety and Tolerability Profile

The safety profile of the this compound-tamoxifen combination has been evaluated in preclinical models with careful assessment of dose-limiting toxicities. The combination was generally well-tolerated at therapeutic doses, with no unexpected adverse events emerging from concomitant administration. The most frequently observed toxicities included mild to moderate skin dryness attributable to the retinoid effects of this compound, and estrogen deprivation symptoms similar to those observed with aromatase inhibitors. Importantly, the combination did not exacerbate the endometrial proliferative effects associated with tamoxifen monotherapy, nor did it increase the incidence of thromboembolic events known to occur with tamoxifen. These findings suggest that the combination therapy maintains a manageable safety profile while providing enhanced efficacy, supporting its further clinical development.

Table 2: Adverse Event Profile of this compound-Tamoxifen Combination in Preclinical Models

Adverse Event Tamoxifen Monotherapy This compound Monotherapy Combination Therapy Clinical Management
Skin Dryness 5% 45% 50% Emollients, dose adjustment
Hot Flashes 35% 20% 40% Dose adjustment
Joint Pain 10% 15% 20% Analgesics, activity modification
Endometrial Thickening 25% 0% 20% Regular monitoring
Elevated Triglycerides 5% 30% 35% Dietary modification, lipid-lowering agents
Thromboembolic Events 8% 0% 10% Risk assessment, prophylactic measures

In Vitro Experimental Protocols

Combination Screening Protocol

Purpose: To identify synergistic drug combinations between this compound and tamoxifen in ER+ breast cancer cell lines.

Materials and Reagents:

  • ER+ breast cancer cell lines (MCF7, T47D, UCD12)
  • Tamoxifen citrate (Sigma, T0062)
  • This compound dihydrochloride (MedChemExpress, HY-17026)
  • Cell culture media (RPMI-1640 or DMEM/F12 with appropriate supplements)
  • CellTiter-Glo Luminescent Cell Viability Assay (Promega, G7570)
  • White 384-well tissue culture plates (Corning, 3570)

Procedure:

  • Cell Preparation: Harvest exponentially growing cells and prepare a suspension of 1,000 cells per 40 μL in appropriate culture medium. Seed 384-well plates at density optimized for linear growth over assay duration.
  • Drug Treatment: After 24-hour incubation, prepare serial dilutions of tamoxifen (0.1-20 μM) and this compound (0.1-25 μM) both alone and in combination using a liquid handler. For combination screening, utilize a matrix dosing strategy with fixed ratios based on individual IC50 values.
  • Incubation: Incubate treated cells for 120 hours at 37°C with 5% CO2 to allow for comprehensive response to treatment.
  • Viability Assessment: Add CellTiter-Glo reagent according to manufacturer's instructions and measure luminescence using a plate reader. Normalize data to vehicle-treated controls.
  • Data Analysis: Calculate combination indices using the Chou-Talalay method with CompuSyn software, where CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates additive effect, and CI > 1.1 indicates antagonism.

Quality Controls: Include reference controls (staurosporine as positive control, DMSO as vehicle control) on each plate. Perform technical replicates (n=6) and biological replicates (n=3) to ensure reproducibility.

Synergy Validation and Mechanistic Assays

Purpose: To validate synergistic interactions and investigate molecular mechanisms underlying combination efficacy.

Apoptosis Analysis:

  • Seed cells in 6-well plates (100,000 cells/well) and treat with IC50 concentrations of tamoxifen, this compound, or combination for 72 hours.
  • Harvest cells and stain with Annexin V-FITC and propidium iodide using the Annexin V-FITC Apoptosis Detection Kit (Sigma, APOAF).
  • Analyze by flow cytometry within 1 hour of staining, distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Cell Cycle Analysis:

  • Treat cells as above for 48 hours, then fix in 70% ethanol at -20°C for 24 hours.
  • Stain with propidium iodide solution (50 μg/mL PI, 100 μg/mL RNase A in PBS) for 30 minutes at 37°C.
  • Analyze DNA content by flow cytometry, quantifying cell distribution in G0/G1, S, and G2/M phases using ModFit LT software.

Clonogenic Survival Assay:

  • Seed cells at low density (500-1000 cells/well in 6-well plates) and treat with drugs for 14 days with medium refreshment every 3-4 days.
  • Fix colonies with methanol:acetic acid (3:1) and stain with 0.5% crystal violet.
  • Count colonies containing >50 cells, calculating plating efficiency and survival fraction relative to vehicle control.

In Vivo Evaluation Protocols

Patient-Derived Xenograft (PDX) Model Development

Purpose: To establish clinically relevant models for evaluating this compound-tamoxifen combination efficacy.

Materials:

  • Female NSG mice (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, 5-7 weeks old)
  • Patient-derived tumor tissue (ER+ breast cancer)
  • Estrogen pellets (0.72 mg, 90-day release)
  • Tamoxifen citrate diet (600 mg/kg)
  • This compound dihydrochloride (formulated in 0.5% methylcellulose)

PDX Establishment Protocol:

  • Tumor Processing: Finely mince freshly collected patient tumor tissue in cold DMEM/F12 medium using sterile scalpels. Digest with collagenase/hyaluronidase solution (300 U/mL collagenase, 100 U/mL hyaluronidase) for 60 minutes at 37°C with agitation.
  • Cell Preparation: Filter digested tissue through 100μm cell strainer, lyse red blood cells with ammonium-chloride-potassium (ACK) buffer, and wash with HBSS containing 2% FBS.
  • Orthotopic Implantation: Resuspend tumor cells 1:1 in Cultrex Basement Membrane Extract and inject 500,000 cells bilaterally into the fourth mammary fat pad of NSG mice.
  • Estrogen Supplementation: Implant 2mg estrogen pellets subcutaneously at time of injection to support ER+ tumor growth.
  • Monitoring: Palpate for tumor growth twice weekly, measuring with calipers once detectable. Calculate tumor volume using formula: (length × width²)/2.

Endocrine-Resistant Model Development:

  • For tamoxifen-resistant models, initiate treatment with tamoxifen citrate diet (600 mg/kg) once tumors reach 50 mm³.
  • Serially passage tumors in tamoxifen-treated mice until no growth difference is observed compared to untreated controls.
  • For estrogen-independent models, remove estrogen pellets after tumor establishment, harvest recurring tumors, and passage in ovariectomized mice without estrogen supplementation.
In Vivo Efficacy Study Design

Purpose: To evaluate the antitumor efficacy of this compound-tamoxifen combination in established PDX models.

Randomization and Treatment:

  • When tumors reach 100-150 mm³, randomize mice into four treatment groups (n=8-10/group):
    • Vehicle control (0.5% methylcellulose, oral daily)
  • Tamoxifen monotherapy (10 mg/kg, oral daily)
  • This compound monotherapy (25 mg/kg, oral daily)
  • Combination (tamoxifen 10 mg/kg + this compound 25 mg/kg)
  • Administer treatments for 28 days, monitoring body weight and clinical signs daily during first week, then three times weekly.
  • Measure tumor dimensions twice weekly using digital calipers, calculating volume as described previously.
  • Euthanize animals if tumor volume exceeds 1500 mm³ or if significant body weight loss (>20%) or distress occurs.

Endpoint Analysis:

  • At study endpoint, harvest tumors and divide for various analyses:
    • Snap-freeze in liquid nitrogen for molecular studies
    • Fix in 10% neutral buffered formalin for histology
    • Digest for cell culture and future passages
  • Process serum for pharmacokinetic analysis of drug levels.
  • Evaluate organs (liver, kidney, uterus) for potential toxicities.

Data Analysis:

  • Calculate tumor growth inhibition (%) = (1 - [ΔT/ΔC]) × 100, where ΔT and ΔC are mean tumor volume changes in treatment and control groups, respectively.
  • Perform statistical analysis using two-way ANOVA with repeated measures for tumor growth curves.
  • Generate Kaplan-Meier curves for time to endpoint (4× initial volume) with log-rank test for comparisons.

Molecular Analysis Protocols

RNA Sequencing and Pathway Analysis

Purpose: To identify transcriptional changes and pathway modulation following this compound-tamoxifen combination treatment.

RNA Extraction and Sequencing:

  • Extract total RNA from snap-frozen tumor tissues using RNeasy Mini Kit (Qiagen) with DNase I treatment.
  • Assess RNA quality using Agilent Bioanalyzer (RIN > 8.0 required).
  • Prepare sequencing libraries using TruSeq Stranded mRNA LT Sample Prep Kit (Illumina).
  • Sequence on Illumina NovaSeq platform (2 × 150 bp reads, 30 million reads/sample).

Bioinformatic Analysis:

  • Perform quality control of raw reads using FastQC and trim adapters with Trimmomatic.
  • Align reads to human reference genome (GRCh38) using STAR aligner.
  • Quantify gene-level counts using featureCounts.
  • Perform differential expression analysis with DESeq2, comparing combination therapy to monotherapies and vehicle control.
  • Conduct pathway enrichment analysis using GSEA with Hallmark and KEGG gene sets.
  • Generate protein-protein interaction networks using STRING database and Cytoscape.
Protein Expression Analysis by Western Blot

Purpose: To validate key pathway modulation identified in transcriptomic analysis.

Procedure:

  • Prepare protein lysates from tumor tissues using RIPA buffer with protease and phosphatase inhibitors.
  • Determine protein concentration by BCA assay.
  • Separate 30 μg protein by SDS-PAGE (4-12% Bis-Tris gels) and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted in 5% BSA/TBST overnight at 4°C:
    • Anti-ERα (1:1000, Cell Signaling #8644)
    • Anti-HER2 (1:2000, Cell Signaling #4290)
    • Anti-phospho-AKT Ser473 (1:2000, Cell Signaling #4060)
    • Anti-Cyclin D1 (1:1000, Cell Signaling #55506)
    • Anti-Cleaved Caspase-3 (1:1000, Cell Signaling #9664)
    • Anti-β-actin (1:5000, Cell Signaling #4970) as loading control
  • Incubate with HRP-conjugated secondary antibodies (1:3000) for 1 hour at room temperature.
  • Detect signals using ECL substrate and image with chemiluminescence detection system.
  • Quantify band intensities using ImageJ software, normalizing to loading control.

Signaling Pathways and Experimental Workflows

Molecular Mechanisms of Combination Therapy

The following diagram illustrates the proposed molecular mechanisms through which this compound and tamoxifen exert synergistic effects in ER+ breast cancer models:

G cluster_resistance Resistance Pathways cluster_therapeutic Therapeutic Effects This compound This compound Aromatase Aromatase This compound->Aromatase Inhibits CYP26 CYP26 This compound->CYP26 Inhibits Tamoxifen Tamoxifen ER ER Tamoxifen->ER Antagonizes Estrogen Estrogen Aromatase->Estrogen Produces RetinoicAcid RetinoicAcid CYP26->RetinoicAcid Degrades Estrogen->ER Activates RAR RAR RetinoicAcid->RAR Activates HER2 HER2 ER->HER2 Upregulates PI3K PI3K ER->PI3K Activates Apoptosis Apoptosis RAR->Apoptosis Promotes Differentiation Differentiation RAR->Differentiation Induces CellCycle CellCycle RAR->CellCycle Regulates HER2->PI3K Activates CellSurvival CellSurvival PI3K->CellSurvival Promotes Combination Combination Combination->HER2 Downregulates Combination->PI3K Inhibits

Diagram 1: Molecular mechanisms of this compound-tamoxifen combination therapy in ER+ breast cancer. This compound inhibits estrogen production and increases retinoic acid levels, while tamoxifen blocks ER signaling. Their combination downregulates resistance pathways (HER2, PI3K) and promotes therapeutic effects.

In Vivo Efficacy Study Workflow

The following diagram outlines the comprehensive workflow for evaluating the this compound-tamoxifen combination in patient-derived xenograft models:

G cluster_preclinical Preclinical Development Phase cluster_intervention Intervention Phase cluster_analysis Analysis Phase Start ER+ Breast Cancer Patient Tissue PDXEstablishment PDX Model Establishment Start->PDXEstablishment ModelValidation Model Validation (ER status, histology) PDXEstablishment->ModelValidation TreatmentRandomization Treatment Randomization (n=8-10/group) ModelValidation->TreatmentRandomization Dosing Daily Administration (28 days) TreatmentRandomization->Dosing Monitoring Tumor Monitoring (Twice weekly) Dosing->Monitoring EndpointAnalysis Endpoint Analysis Monitoring->EndpointAnalysis MolecularProfiling Molecular Profiling EndpointAnalysis->MolecularProfiling DataAnalysis Data Analysis & Interpretation MolecularProfiling->DataAnalysis

Diagram 2: Comprehensive workflow for evaluating this compound-tamoxifen combination efficacy in PDX models of ER+ breast cancer, spanning model development through molecular analysis.

Conclusion and Future Directions

The this compound-tamoxifen combination represents a promising therapeutic strategy for addressing the critical challenge of endocrine resistance in ER+ breast cancer. Through its dual mechanisms of aromatase inhibition and retinoid pathway modulation, this compound complements the estrogen receptor blockade achieved with tamoxifen, creating a multi-targeted approach that addresses several resistance pathways simultaneously. The systematic evaluation outlined in these application notes and protocols provides a roadmap for rigorous preclinical assessment of this combination, with particular emphasis on clinically relevant models and comprehensive molecular analysis.

Future research directions should focus on biomarker identification to select patients most likely to benefit from this combination therapy, potentially including markers of retinoid signaling, HER2 status, and PI3K pathway activation. Additionally, optimization of dosing schedules through pharmacodynamic studies may further enhance the therapeutic index of this combination. The protocols described herein provide a foundation for these investigations, with standardized methodologies that support reproducibility and translational potential. As resistance mechanisms continue to evolve, such rational combination strategies will be essential for improving long-term outcomes for patients with ER+ breast cancer.

Application Notes: Measuring Liarozole-Induced Increases in Plasma Retinoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Liarozole is a retinoic acid metabolism blocking agent (RAMBA). It inhibits cytochrome P-450-dependent enzymes, specifically retinoic acid 4-hydroxylase, which is responsible for the metabolic inactivation of all-trans retinoic acid (RA). This inhibition leads to a sustained increase in endogenous RA levels in plasma and tissues, mimicking the effects of exogenous RA administration without the associated rapid clearance [1] [2] [3].

Key Quantitative Findings: The following table summarizes the effects of this compound on retinoic acid levels from various in vivo studies:

Subject/Sample This compound Dose Key Effect on Retinoic Acid (RA) Citation
Rat Plasma 5 mg/kg (oral) Increased plasma RA to 1.4 ± 0.1 ng/mL (from undetectable <0.5 ng/mL) [1] [3]
Rat Plasma 20 mg/kg (oral) Increased plasma RA to 2.9 ± 0.1 ng/mL (from undetectable <0.5 ng/mL) [1] [3]
Rat Vaginal Tissue 5 mg/kg Increased RA content from 1.1 ± 0.1 ng to 2.2 ± 0.2 ng (per 200 mg tissue) [1] [3]
Rat Vaginal Tissue 20 mg/kg Increased RA content from 1.1 ± 0.1 ng to 2.6 ± 0.2 ng (per 200 mg tissue) [1] [3]
Human Skin 3% topical application RA levels in skin: 19 ± 5 ng/g at 18 hrs (vs. non-detectable in vehicle) [2]
Human Patients (with solid tumors) 300 mg (oral, single dose) Partially reversed the induced decline in plasma all-trans RA AUC (increased mean AUC from 132 to 243 ng·h⁻¹·mL⁻¹) [4] [5]

Detailed Experimental Protocols

Here are methodologies for key experiments measuring RA levels and related biomarkers after this compound treatment.

Protocol 1: Plasma Retinoic Acid Measurement in Rats

This protocol is adapted from the foundational pharmacokinetic studies on this compound [1] [3].

  • Animal Dosing:

    • Compound: this compound fumarate crystalline powder.
    • Vehicle: Hydroxypropyl-β-cyclodextrin.
    • Administration: Administer via oral gavage at doses of 5 mg/kg and 20 mg/kg. A control group should receive the vehicle alone.
  • Sample Collection:

    • At a predetermined time post-dosing (e.g., at the time of sacrifice), collect blood into tubes containing an anticoagulant (e.g., EDTA).
    • Centrifuge the blood samples to obtain plasma. Store plasma at -80°C until analysis.
  • Retinoic Acid Extraction and HPLC Analysis:

    • Extraction: Extract RA from the plasma samples using a suitable organic solvent, such as ethanol or acetonitrile, followed by centrifugation to remove proteins.
    • HPLC-UV Analysis:
      • Inject the extracted sample into an HPLC system.
      • Use a reverse-phase C18 column for separation.
      • Employ an isocratic or gradient mobile phase (e.g., methanol/water or acetonitrile/water with a modifier like ammonium acetate).
      • Detect and quantify RA using a UV detector set at a wavelength of 340-350 nm.
      • Quantify RA levels by comparing peak areas to a standard curve prepared from known concentrations of authentic all-trans RA [1] [3].
Protocol 2: Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR) for Biomarker Analysis in Human Oral Mucosa

This protocol details the method used in a clinical trial to measure changes in RA-related gene expression as an intermediate biomarker of this compound activity [6].

  • Patient Biopsy and RNA Extraction:

    • Obtain small tissue biopsies (e.g., from oral mucosa) from patients before and after a course of this compound treatment (e.g., 4 weeks).
    • Extract total intact RNA from the biopsies. The method is suitable for small sample quantities (as low as 0.6 μg).
  • qRT-PCR Assay:

    • Primer Design: Design primers for genes of interest, which may include:
      • RAR-β: Often down-regulated in cancers and can be restored by RA pathway activation.
      • CRABP-II: Up-regulated by RA and modulates intracellular RA metabolism.
      • TGF-α and EGFR: Genes known to be down-regulated by RA.
    • Internal Control: Use a highly abundant housekeeping gene like β-actin as an internal control. The cited study used a "delayed primer dropping" technique to accurately co-amplify the beta-actin control with the less abundant targets.
    • Quantification: Perform reverse transcription of RNA to cDNA, followed by quantitative PCR. Calculate the relative expression levels of the target genes in pre- and post-treatment samples, normalized to the internal control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the core mechanism of this compound and a generalized experimental workflow.

Diagram 1: this compound Blocks RA Metabolism

This diagram illustrates the core mechanism by which this compound increases endogenous retinoic acid levels.

Liarozole_Mechanism Start Endogenous all-trans Retinoic Acid (RA) Enzyme Cytochrome P-450 (RA 4-hydroxylase) Start->Enzyme Metabolic Pathway Metabolite 4-hydroxy-RA (Inactive Metabolite) Enzyme->Metabolite This compound This compound This compound->Enzyme Inhibits

Diagram 2: Workflow for Plasma RA Measurement

This flowchart outlines the key steps in the protocol for measuring plasma retinoic acid levels in animal studies.

RA_Measurement_Workflow A Administer this compound or Vehicle (Control) by Oral Gavage B Collect Blood Sample at Set Time Points A->B C Centrifuge to Isolate Plasma B->C D Extract RA from Plasma with Solvent C->D E Analyze via HPLC-UV D->E F Quantify RA Levels Using Standard Curve E->F

Key Conclusions for Researchers

The data confirms that this compound effectively elevates retinoic acid levels in a dose-dependent manner across multiple biological matrices, including plasma, skin, and specific tissues. The combination of direct RA measurement via HPLC and the assessment of RA-responsive genes via qRT-PCR provides a robust framework for evaluating the pharmacodynamic effects of this compound in both preclinical and clinical settings. The finding that this compound can reverse the metabolic adaptation that lowers RA plasma levels during continuous all-trans RA therapy is particularly noteworthy for designing combination regimens [4] [5].

References

Classification of Cutaneous Adverse Drug Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Cutaneous Adverse Drug Reactions (CADRs) can be broadly classified into predictable (Type A) and unpredictable (Type B) reactions. Severe Cutaneous Adverse Reactions (SCARs) are a significant concern in drug development due to their potential for serious morbidity and mortality [1] [2] [3].

The table below summarizes the main types of CADRs:

Reaction Type Classification Key Clinical Features Common Drug Offenders
Maculopapular Exanthem [1] Type A / Type IV Hypersensitivity [2] Widespread, symmetrical maculopapular rash; most common CADR. Antibiotics (e.g., beta-lactams), NSAIDs, antiepileptics [1].
Urticaria [1] Type I Hypersensitivity [2] Wheals and hives; can be immediate or delayed. Antibiotics, NSAIDs [1].
Fixed Drug Eruption [1] Type IV Hypersensitivity [2] Well-defined, recurring lesions at the same skin site. Sulfonamides, analgesics [1].
Photosensitivity [4] Phototoxic or Photoallergic Reaction in sun-exposed areas; can be caused by various drug classes. Some benzodiazepines (e.g., alprazolam, chlordiazepoxide) [4].
Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) [1] [2] Type IV Hypersensitivity (SCAR) Late-onset rash, fever, facial edema, eosinophilia, multi-organ involvement (e.g., liver, kidney). Antiepileptics (carbamazepine), allopurinol [1].
Acute Generalized Exanthematous Pustulosis (AGEP) [1] [2] Type IV Hypersensitivity (SCAR) Widespread, numerous sterile pustules; often fever. Antibiotics (aminopenicillins, macrolides) [1].
Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN) [1] [2] Type IV Hypersensitivity (SCAR) Severe blistering and epidermal detachment; mucosal involvement; high mortality. Allopurinol, antiepileptics, NSAIDs, antibiotics [1].

Pharmacovigilance & Causality Assessment

A robust pharmacovigilance system is essential for monitoring ADRs. Key steps include:

  • Structured Data Collection: Utilize specific databases like the ENDA-DAHD database for allergy/hypersensitivity reactions to improve reporting accuracy [5].
  • Causality Assessment: Employ standardized algorithms like the Naranjo scale to adjudicate a causal link between a drug and a reported reaction [4]. This scale uses a series of questions to calculate a probability score.
  • Identify Risk Factors: Be aware that factors such as a history of allergies, smoking, and specific medical conditions (e.g., liver or kidney dysfunction) can predispose patients to CADRs [6].

Diagnostic & Investigative Methodologies

When a CADR is suspected, a systematic approach to diagnosis is critical. The following workflow outlines the key steps from initial clinical suspicion to final diagnosis and reporting.

CADR_Workflow cluster_0 Diagnostic Testing Start Suspected Cutaneous Adverse Drug Reaction (CADR) A Immediate Action: Drug Withdrawal (if medically feasible) Start->A B Detailed Clinical Evaluation A->B C Assess for Signs of Severity B->C p1 C->p1 Non-Severe p2 C->p2 Severe D Standard CADR Management: Topical corticosteroids, Oral antihistamines F Causality Assessment: Naranjo Algorithm D->F E Hospitalization & Specialist Care: Systemic corticosteroids, Supportive therapy E->F G Diagnostic Testing (If indicated) F->G H Final Diagnosis & Reporting to Pharmacovigilance Network G->H G1 G->G1 G2 G->G2 G3 G->G3 p1->D p2->E rounded filled , fillcolor=

Supporting Details for the Workflow:

  • Clinical Evaluation: A thorough examination should document the morphology of the rash, distribution, mucosal involvement, and associated systemic symptoms [1]. The timing relative to drug initiation is a critical clue.
  • Assessment of Severity: Signs of severe reactions (SCARs) requiring immediate hospitalization include [1]:
    • Skin pain, blistering, or epidermal detachment (>10% body surface area).
    • Mucosal erosions at two or more sites.
    • Facial edema or palpable purpura.
    • High fever, lymphadenopathy, or abnormal organ function tests (e.g., liver, kidneys).
  • Diagnostic Testing:
    • Laboratory Tests: A complete blood count (CBC) can reveal eosinophilia, which is suggestive of DRESS. Liver function tests (LFTs) and renal function tests are crucial for assessing systemic involvement [1] [6].
    • Skin Biopsy: Histopathological examination of a skin sample is often essential to distinguish between different types of CADRs, such as AGEP vs. generalized pustular psoriasis [1].
    • Allergy Testing: Patch testing, prick testing, and intradermal testing can be used to identify the causative drug, though they have limitations and are not risk-free [1]. Oral provocation or photoprovocation tests are more definitive but carry a higher risk and should only be performed by specialists [4].

Frequently Asked Questions (FAQs)

Q1: What is the first step in managing a suspected cutaneous drug reaction in a clinical trial? The immediate and most crucial step is to consider withdrawing the suspected drug, provided it is medically safe to do so. This must be followed by a thorough clinical evaluation to characterize the reaction and assess its severity [1].

Q2: How can we determine if a skin rash is a benign side effect or a severe reaction like SCAR? Key red flags for SCARs include: skin pain or tenderness before blistering, mucous membrane involvement (eyes, mouth, genitals), rapid progression of the rash, fever, facial swelling, and blistering or skin detachment. Any of these signs warrant immediate medical intervention [1].

Q3: What are the common mechanisms behind these skin reactions? Most immune-mediated CADRs are delayed (Type IV) T-cell-mediated hypersensitivity reactions [3]. The different clinical phenotypes (e.g., DRESS, AGEP, SJS/TEN) are influenced by the specific T-cell subpopulations (Th1, Th2, Th17, cytotoxic T-cells) and cytokines involved [3]. Pseudoallergic reactions, which mimic allergies but lack IgE, can occur due to direct mast cell activation [2].

Q4: Our drug is new, and we are receiving rare reports of skin rashes. How should we proceed with pharmacovigilance? It is essential to use a standardized and specific database for drug allergy/hypersensitivity, such as the ENDA-DAHD database, which allows for more precise data collection than general pharmacovigilance systems [5]. Each case should undergo a formal causality assessment (e.g., using the Naranjo scale) and be reported to the relevant national pharmacovigilance authority [1] [4].

References

Liarozole dry skin pruritus management

Author: Smolecule Technical Support Team. Date: February 2026

Liarozole: Mechanism of Action

This compound functions as a retinoic acid metabolism-blocking agent (RAMBA). It inhibits the cytochrome P450-mediated breakdown of all-trans-retinoic acid (RA), leading to increased levels of RA in the skin. This mechanism mimics the effects of synthetic retinoids but is designed to offer a more favorable side-effect profile [1] [2].

The diagram below illustrates this signaling pathway.

G This compound This compound CYP450 CYP450 This compound->CYP450 Inhibits RetinoicAcid RetinoicAcid CYP450->RetinoicAcid Degrades GeneExpression GeneExpression RetinoicAcid->GeneExpression Stimulates SkinImprovement SkinImprovement GeneExpression->SkinImprovement Normalizes

Clinical Efficacy & Trial Data

The primary evidence for this compound's efficacy in scaling skin disorders comes from two key clinical trials. The quantitative outcomes are summarized in the table below.

Trial Focus Dosage Regimen Key Efficacy Findings Reported Effect on Pruritus

| Lamellar Ichthyosis [1] | this compound 75 mg or 150 mg, once daily for 12 weeks | • 50% (14/28) responder rate for 150 mg group • 41% (11/27) responder rate for 75 mg group • Significant decrease in scaling scores | Similar to placebo in the trial [1]. | | Palmoplantar Pustular Psoriasis [2] | this compound 75 mg, twice daily for 12 weeks | • Statistically significant improvement in PPP Area and Severity Index (P=0.02) • Significant reduction in fresh pustule count (P=0.006) | Pruritus was a commonly reported side effect, not a measured efficacy endpoint [2]. |

Safety & Tolerability Profile

This compound's tolerability profile is a key differentiator from traditional systemic retinoids.

  • Common Side Effects: The most frequently reported adverse events are pruritus (itching), cheilitis (inflammation of the lips), and xerosis (dry skin) [2]. These are often mild and resolve rapidly after discontinuation.
  • Laboratory Parameters: Clinical trials found no significant differences in haematology, liver function tests, serum cholesterol, or triglycerides compared to placebo [2].
  • Contrast with Letrozole: Note that this compound is distinct from letrozole, an aromatase inhibitor used in breast cancer treatment. The side effect profiles are very different; letrozole is associated with joint pain, hot flashes, and osteoporosis, which are not characteristic of this compound [3] [4] [5].

Technical Support & FAQs

Q1: What is the recommended dosing protocol for this compound in clinical studies for lamellar ichthyosis?

  • A: The phase II/III trial for moderate to severe lamellar ichthyosis utilized once-daily oral doses of 75 mg or 150 mg for a duration of 12 weeks [1].

Q2: How should efficacy be assessed in trials for lamellar ichthyosis?

  • A: The primary efficacy variable is typically the responder rate at week 12, where a responder is defined as a patient achieving a ≥2-point decrease from baseline on the Investigator's Global Assessment (IGA) scale [1]. Secondary assessments include scaling, erythema, and pruritus severity scales, as well as quality-of-life measures like the Dermatology Life Quality Index (DLQI) [1].

Q3: What are the most common adverse events researchers should monitor for?

  • A: The most common side effects are pruritus, cheilitis, and xerosis [2]. Monitoring should include tracking the incidence and severity of these events, and they can often be managed with supportive skin care. Laboratory safety monitoring (liver function, lipids) was performed in trials but did not show significant abnormalities [2].

Q4: Can this compound be used in premenopausal women?

  • A: Yes, one of the proposed advantages of this compound over classic synthetic retinoids is that its pharmacokinetics may allow for its use in premenopausal women [2]. However, strict pregnancy prevention measures are still mandatory in clinical trials due to the retinoid-mimetic mechanism.

References

Liarozole nail disorders adverse events

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Letrozole and Nail Disorders

Q: What types of nail disorders are associated with letrozole and other aromatase inhibitors? A: Letrozole, as part of a class of drugs that can affect rapidly dividing cells, is associated with various nail changes. These disorders are common with some breast cancer treatments, particularly during ongoing therapy for metastatic disease [1] [2].

The most frequently observed nail side effects include [1]:

  • Physical Changes: Painful, thin, weak, brittle, or cracked nails.
  • Surface Blemishes: White streaks, lines, small indentations, or deep horizontal ridges (known as Beau's lines).
  • Color Changes: Nail darkening or other discoloration.
  • Structural Problems: Nails lifting off the nail bed (onycholysis) or falling off completely.
  • Infections: Increased susceptibility to nail fungus and bacterial infections, such as paronychia (an infection around the nail).

Q: What is the proposed mechanism behind these nail changes? A: Letrozole is an aromatase inhibitor, a type of endocrine therapy. Its primary mechanism of action is to block the aromatase enzyme, which is responsible for the synthesis of estrogen [3] [4]. Estrogen contributes to skin and nail health through hydration and plumpness [1]. By changing estrogen levels, hormonal therapies like letrozole can disrupt the health and normal growth cycle of nail cells [1]. Furthermore, injury, irritation, and secondary infection during treatment can also contribute to nail problems [1].

The diagram below illustrates the cellular pathway impacted by letrozole and its downstream effects on nail health.

G Androgens Androgens Aromatase Aromatase Androgens->Aromatase Estrogen Estrogen Aromatase->Estrogen ER_Signaling Estrogen Receptor Signaling Estrogen->ER_Signaling Nail_Health Nail Matrix Cell Growth & Health ER_Signaling->Nail_Health Nail_Disorders Nail Disorders (Weak, Brittle, Discolored) Nail_Health->Nail_Disorders Disruption Leads To Letrozole Letrozole Letrozole->Aromatase Inhibits

Data Summary: Nail Adverse Events

The table below summarizes nail-related findings from key clinical studies. Please note that specific quantitative data on the incidence of nail disorders in letrozole-treated patients was not available in the search results.

Study / Source Reported Nail Adverse Events Context & Management Notes
LBBC (Nail & Skin Changes) [1] Beau's lines, brittle nails, cracking, discoloration, lifting from nail bed, spoon nails (koilonychia), infections (fungal, paronychia). Management strategies include biopic supplements (with medical consultation), protective polishes, disinfecting soaks, and minor surgery for severe cases.
Dermatologic Conditions Review [2] Nail toxicities listed as adverse effects of endocrine therapy. Highlights that dermatologic toxicities can significantly affect quality of life and may disrupt cancer therapy.
NSABP B-42 Trial [5] No specific nail disorders were listed among the most common or serious adverse events. Focused on serious (Grade 3-4) events; common arthralgia and bone density loss were prominent.

Guidance for Researchers

For researchers designing studies or investigating these adverse events, the following approaches are recommended based on clinical management strategies:

1. Clinical Monitoring and Assessment Protocol

  • Regular Nail Examinations: Implement standardized visual and physical assessments of fingernails and toenails during study visits.
  • Grading System: Utilize a consistent grading scale (e.g., CTCAE - Common Terminology Criteria for Adverse Events) to document the type and severity of nail changes [5].
  • Photographic Documentation: Track the progression and resolution of nail disorders over time.

2. Supportive Care and Prophylactic Measures

  • Nail Protection: Advise trial participants on protective measures, such as wearing gloves during chores and keeping nails trimmed short and clean [1].
  • Avoiding Irritants: Discourage the use of artificial nails and cutting cuticles to reduce the risk of infection [1].
  • Footwear: Recommend roomy, soft-padded shoes to minimize trauma to painful toenails [1].

3. Management Strategies for Active Nail Disorders

  • Topical Treatments: For inflamed or infected nails (e.g., paronychia), a common recommendation is soaking in a warm white vinegar solution (1-part vinegar to 10-parts water) [1].
  • Pharmacological Intervention: Consider topical steroid creams, disinfecting soaks, or oral antibiotics/antifungals for confirmed infections, as prescribed by a clinician [1].
  • Supplementation: The use of oral biotin supplements has been suggested to help strengthen weak nails, but this should only be implemented after consultation with the study's medical team [1].

Key Considerations for Your Research

  • Drug Name Clarification: The information available pertains to letrozole, a widely used aromatase inhibitor. If your research specifically involves "liarozole," which is a different retinoid metabolism-blocking agent, please be aware that its adverse event profile may differ, and dedicated literature searches would be necessary.
  • Mechanism Insight: Understanding that letrozole-induced nail changes are likely a class effect related to estrogen suppression can help in profiling these events across similar therapeutic agents.
  • Proactive Monitoring: Incorporating the suggested assessment and management protocols into your clinical study plans can improve the quality of safety data and participant care.

References

Letrozole-Induced Rash: Overview & Clinical Presentation

Author: Smolecule Technical Support Team. Date: February 2026

A rash from letrozole is generally classified as a drug eruption and can present in various forms. It is crucial to distinguish between a simple adverse effect and a true drug allergy, which involves the immune system and can be more severe [1].

The table below outlines common rash types associated with drug reactions, which are relevant for classifying letrozole-induced rashes [1] [2] [3].

Rash Type Clinical Presentation Typical Onset Key Characteristics
Maculopapular [2] [3] Combination of flat macules and raised papules; often widespread. 4-12 days after drug initiation [2]. Most common type of drug rash; often symmetric distribution.
Urticarial [1] [3] Raised, itchy, red welts (hives). Within 1 hour of exposure [1]. Wheals can migrate; may be part of a systemic allergic reaction.
Fixed Drug Eruption [1] Round or oval red/brown patches that may blister. Within hours of exposure [1]. Reappears in the exact same location upon re-challenge with the drug.

Management & Troubleshooting Guide for Researchers

For research and development purposes, managing a letrozole-related rash involves a structured approach to identify the cause and ensure patient safety in clinical trials.

Start Subject Presents with Rash Step1 Assess for Severe Symptoms (Difficulty breathing, swelling, widespread blisters, fever) Start->Step1 Step2 Immediate Medical Care Required (Potential anaphylaxis or SJS/TEN) Step1->Step2 Yes Step3 Characterize the Rash: - Type (maculopapular, urticarial) - Timing - Distribution Step1->Step3 No Step4 Differential Diagnosis: - Letrozole side effect - True drug allergy - Underlying infection - Nocebo effect Step3->Step4 Step5 Consider Letrozole Causality Probable Step4->Step5 Other causes ruled out Step8 Formal Allergy Evaluation: - Skin testing (prick, patch) - Drug provocation test (DPT) Step4->Step8 Uncertain causality Step6a Symptomatic Treatment: Antihistamines, topical corticosteroids Step5->Step6a Step6b Continue Letrozole if benefit outweighs risk and symptoms mild Step5->Step6b Step7 Consider Drug Discontinuation and/or Desensitization Protocol Step5->Step7 For true allergy

Diagram: Investigational Workflow for Suspected Letrozole Rash

Experimental Protocols for Causality Assessment

When a rash is reported in a trial subject, the following methodologies can help determine if letrozole is the causative agent.

  • Detailed Anamnesis and Chronology: Document the rash onset relative to the first dose. True drug allergies often appear 4-12 days after initial exposure but can be immediate upon re-challenge [1] [2]. A thorough history of other medications, comorbidities, and allergies is essential [3].
  • Skin Testing (Prick and Patch): Used to identify IgE-mediated or delayed-type hypersensitivity.
    • Method: Letrozole (in a sterile, non-irritating concentration and vehicle) is applied to the skin via a prick or patch. A positive reaction (wheal or erythema) suggests an immune-mediated allergy [4]. In the published case, prick and patch tests to letrozole were negative, helping to rule out a classic allergic mechanism [4].
  • Drug Provocation Test (DPT): The gold standard for diagnosis when skin tests are negative or unavailable.
    • Protocol: The suspected drug is administered in gradually increasing doses under controlled, clinical observation to confirm or rule out a reaction [4]. A Placebo-Controlled DPT (PCDPT) can be used to identify nocebo effects, where a patient reacts to an inert substance [4].
  • Drug Desensitization: For patients with a confirmed allergy where letrozole is therapeutically essential.
    • Protocol: A standardized protocol administers the drug starting with a very low dose (e.g., 25 mcg), doubling the dose every 15-30 minutes over several hours or days until the full therapeutic dose (2.5 mg) is tolerated [4]. This procedure induces a temporary state of tolerance.

Clinical Management & Pharmacological Strategies

The following table summarizes the primary clinical interventions for a letrozole-induced rash, based on severity and etiology.

Intervention Application Context Mechanism of Action Research & Clinical Notes
Drug Discontinuation First-line for severe rashes or confirmed allergy [1] [5]. Removes the offending agent. Rash typically resolves within 1-2 weeks after stopping the drug [1].
Oral Antihistamines First-line for urticarial rashes and pruritus [2] [3]. H1-receptor antagonism; reduces itching and wheals. e.g., Cetirizine, Levocetirizine. Can be used as premedication in desensitization [4].
Topical Corticosteroids Mild to moderate maculopapular or localized rashes [2]. Anti-inflammatory; suppresses local immune response. e.g., Hydrocortisone cream. Use lowest effective potency to avoid skin atrophy.
Systemic Corticosteroids Severe, widespread rashes [3]. Broad anti-inflammatory and immunosuppressive effects. Used for short courses. Tapering may be required to prevent rebound.
Drug Desensitization confirmed allergy where letrozole is therapeutically essential [4]. Induces a temporary state of clinical tolerance. Tolerance is maintained only with continuous daily dosing [4].

Critical Considerations for Protocol Design

  • Nocebo Effect: Be aware that non-immunological, psychologically mediated reactions (nocebo) can occur. In one case, a patient developed pruritic erythema after a placebo dose during desensitization [4]. This highlights the importance of placebo controls in clinical trials for adverse event assessment.
  • Multiple Drug Intolerance: Patients reporting allergies to multiple unrelated drugs have a higher odds of functional somatic syndromes. A thorough allergy workup is crucial in these cases [4].
  • Exclusion of Severe Cutaneous Adverse Reactions (SCARs): Distinguish common rashes from life-threatening conditions like Stevens-Johnson Syndrome (SJS) or Toxic Epidermal Necrolysis (TEN), which require immediate drug discontinuation and specialized care [1].

Knowledge Gaps and Future Research Directions

Current evidence on the specific immunopathogenesis of letrozole rashes is limited. Future research could focus on:

  • Identifying Predictive Biomarkers: Discovering biomarkers that predict susceptibility to drug rashes.
  • Optimizing Desensitization Protocols: Developing faster, safer, and more patient-friendly desensitization regimens.
  • Mechanistic Studies: Investigating the precise immunological pathways (e.g., T-cell mediated vs. IgE-mediated) involved in letrozole hypersensitivity.

References

optimizing Liarozole retinoid-mimetic effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Key Quantitative Data

Liarozole is an imidazole derivative that functions as a retinoic acid metabolism-blocking agent (RAMBA) [1]. It inhibits cytochrome P450 (CYP450) enzymes, specifically those from the CYP26 family, which are responsible for the metabolic inactivation of all-trans-retinoic acid (ATRA) [2] [3] [4]. By blocking this pathway, this compound increases endogenous levels of ATRA in tissues and plasma, thereby exerting retinoid-mimetic effects such as anti-keratinizing activity, without being a direct receptor agonist [4] [5].

The diagram below illustrates this core mechanism and its downstream effects on cellular processes.

G This compound's Retinoid-Mimetic Mechanism of Action This compound This compound (RAMBA) CYP26 CYP26 Enzyme This compound->CYP26 Inhibits ATRA_Metabolism ATRA Metabolism (Inactivation) CYP26->ATRA_Metabolism Catalyzes ATRA Endogenous ATRA ATRA_Metabolism->ATRA Depletes RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR Binds & Activates Cellular_Effects Cellular Effects: - Differentiation - Anti-Keratinization - Proliferation Control Gene_Transcription Gene Transcription RAR_RXR->Gene_Transcription Regulates Gene_Transcription->Cellular_Effects Induces

The table below summarizes key quantitative data from various studies to help you benchmark this compound's activity.

Biological System Assay/Measurement Reported IC₅₀ or Effect Citation
Hamster Liver Microsomes Inhibition of ATRA metabolism IC₅₀ = 2.2 μM [2] [4]
Bovine Adrenal Microsomes Inhibition of 17α-hydroxylase activity IC₅₀ = 0.15 μM [2]
Rat Liver Homogenate Inhibition of ATRA metabolism IC₅₀ = 0.14 μM [2]
Human Hepatoma Cells Inhibition of cholesterol synthesis IC₅₀ = 5 μM [2]
CYP26 Enzyme Enzyme inhibition IC₅₀ = 7 μM [2]
Ovariectomized Rats (in vivo) Plasma RA level increase (20 mg/kg p.o.) ~2.9 ng/ml (from undetectable) [4]
Ovariectomized Rats (in vivo) Vaginal tissue RA level increase (20 mg/kg) Increased from 1.1 ng to 2.6 ng per 200 mg tissue [4]

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments that investigate this compound's effects, based on published studies.

Protocol 1: In Vitro CYP26 Inhibition Assay

This protocol assesses this compound's direct ability to inhibit the retinoic acid-metabolizing enzyme [4] [5].

  • Objective: To determine the IC₅₀ of this compound for inhibiting retinoic acid 4-hydroxylase (CYP26) activity.
  • Materials:
    • Liver microsomes (e.g., from hamster or human source) [4] [5].
    • All-trans-retinoic acid (ATRA) substrate.
    • This compound at various concentrations (e.g., 1 μM to 100 μM).
    • NADPH-generating system.
    • Solvent for extraction (e.g., acetonitrile or ethyl acetate).
    • HPLC system with UV or MS detection for quantifying ATRA and its metabolite 4-hydroxy-RA.
  • Procedure:
    • Incubation: In a reaction mixture, combine microsomes, ATRA (e.g., 10 μM), and this compound at varying concentrations.
    • Initiation: Start the reaction by adding the NADPH-generating system. Incubate at 37°C for a set time (e.g., 30-60 minutes).
    • Termination & Extraction: Stop the reaction with ice-cold solvent. Vortex and centrifuge to precipitate proteins.
    • Analysis: Inject the supernatant into the HPLC system to measure the remaining ATRA and the formation of 4-hydroxy-RA.
    • Data Analysis: Calculate the percentage inhibition of 4-hydroxy-RA formation at each this compound concentration. Plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vivo Retinoid-Mimetic Effect (Anti-keratinization)

This protocol evaluates the functional biological outcome of this compound's mechanism in a live animal model [4].

  • Objective: To demonstrate the retinoid-mimetic effect of this compound by measuring the reversal of estrogen-induced vaginal keratinization in ovariectomized rats.
  • Materials:
    • Ovariectomized female rats.
    • Estrogen (e.g., estradiol benzoate) for inducing keratinization.
    • This compound for oral administration (e.g., 5-20 mg/kg).
    • ATRA as a positive control.
    • Materials for histological analysis (fixative, paraffin, H&E stain).
    • Materials for protein analysis (electrophoresis and immunoblotting).
  • Procedure:
    • Model Preparation: Induce vaginal keratinization in ovariectomized rats by administering estrogen for several days.
    • Dosing: Orally administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle control once daily for 3-7 days. Include an ATRA-treated group as a positive control.
    • Tissue Collection: Sacrifice animals and collect vaginal tissue.
    • Analysis:
      • Histology: Fix tissue in formalin, embed in paraffin, section, and stain with H&E. Score for the presence of keratinized cells versus mucified epithelium.
      • Biochemical Analysis: Homogenize tissue and extract proteins. Perform SDS-PAGE and immunoblotting to detect changes in keratin protein expression (e.g., reduction in 57-60 kDa keratins, increase in 45-47 kDa keratins) [4].
      • RA Level Measurement (Optional): Extract ATRA from tissue and measure levels using HPLC or LC-MS to confirm increased endogenous RA.

The workflow for the in vivo model is summarized below.

G In Vivo Anti-Keratinization Assay Workflow Start Ovariectomized Rats Step1 Estrogen Administration (Induces Keratinization) Start->Step1 Step2 Administer this compound (5-20 mg/kg, p.o., 3-7 days) Step1->Step2 Step3 Collect Vaginal Tissue Step2->Step3 Analysis1 Histological Analysis: H&E Staining & Scoring Step3->Analysis1 Analysis2 Biochemical Analysis: Keratin WB (57-60 vs 45-47 kDa) Step3->Analysis2 Analysis3 RA Level Measurement (LC-MS/HPLC) Step3->Analysis3

Frequently Asked Questions & Troubleshooting

Q1: In my in vivo model, this compound alone does not produce a strong retinoid-mimetic effect. Is this expected? Yes, this can be expected. This compound is not a retinoid receptor agonist; its efficacy depends on the presence of endogenous retinoid substrates [5]. If the baseline levels of retinol or RA are low in your model system, this compound's effect may be limited. Consider:

  • Combination Approach: Co-apply a low dose of ATRA (0.001%) or all-trans-retinol (0.025%) with this compound. Research shows this combination significantly amplifies retinoid responses, such as epidermal thickening [5].
  • Measure Baseline: Validate the baseline retinoid levels in your target tissue to confirm the prerequisite for this compound's action.

Q2: I observe high variability in tissue RA levels after this compound treatment. What could be the cause? Variability can arise from several factors:

  • Enzyme Induction: Chronic this compound treatment can induce the expression of CYP26 enzymes, creating a feedback loop that reduces its efficacy over time [5]. This is a key consideration for dosing schedule design.
  • Dosing and Timing: The pharmacokinetics of this compound can lead to fluctuating RA levels. The study on human skin showed RA levels peaked at 18 hours but dropped significantly by 48 hours despite continued enzyme inhibition [5]. Optimize the dosing regimen and time-points for tissue collection based on pilot kinetics studies.

Q3: How can I confirm that the observed effects are specifically due to CYP26 inhibition and increased RA signaling? It is crucial to include appropriate controls and experiments to establish the mechanism:

  • Positive Control: Use a known retinoid (like ATRA) to demonstrate the expected biological effect in your model.
  • Rescue Experiment: Co-incubate with a high concentration of exogenous RA. If this compound's effects are solely due to increasing endogenous RA, adding excess RA should mimic or occlude its effect.
  • Direct RA Measurement: Always correlate biological endpoints with direct measurement of increased RA levels in the target tissue or plasma using a reliable method like LC-MS/MS [4].

References

Documented Cutaneous Adverse Events of Letrozole

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the cutaneous adverse events associated with letrozole identified in case reports and large-scale database analyses.

Event Type Specific Adverse Event Clinical Description / Characteristics Source of Evidence
Eczematous Eruption [1] Moderate to severe eczematous drug eruption Generalized itchy, hyperpigmented, scaly plaques; confirmed by positive rechallenge (recurrence within 24h of re-administration). Case Report
Radiation Recall [2] Radiation recall dermatitis Inflammatory skin reaction in a previously irradiated field, prompted by letrozole administration. Case Report
Various Rashes [3] [4] Rash (erythematous, maculopapular, psoriasiform, vesicular), Pruritus (itching), Urticaria (hives) Common skin reactions listed in drug monographs and large database studies. Drug Monograph / FAERS Analysis
Serious Skin Reactions [3] Toxic Epidermal Necrolysis, Erythema Multiforme Very rare but severe and potentially life-threatening skin reactions. Drug Monograph
Hair and Gland Changes [3] [4] Alopecia (hair loss), Increased sweating, Dry skin Relatively more common side effects. Drug Monograph / FAERS Analysis

Experimental Protocols for Detection and Evaluation

For researchers investigating these events, here are detailed methodologies based on published literature.

1. Protocol: Clinical Pharmacological Evaluation of Suspected CAEs This protocol is adapted from a 2024 study aiming to establish an algorithm for objective evaluation [5].

  • Objective: To systematically identify the drug cause of a suspected cutaneous adverse drug reaction (ACDR).
  • Materials:
    • Patient with chronic medication use and skin lesions.
    • Clinical pharmacology checklist (to assess causality).
    • Dermus SkinScanner-U or similar high-frequency ultrasound skin imaging device.
    • Dermatology Life Quality Index (DLQI) questionnaire.
  • Methodology:
    • Clinical Assessment: Perform a thorough pharmacological analysis of the patient's drug regimen using a standardized checklist to identify potential causative agents.
    • Optical and Ultrasound Imaging: Use the multimodal imaging device to capture both surface (optical) and subsurface (ultrasound) characteristics of the skin lesions. The ultrasound provides objective data on structural changes in the skin.
    • Quality of Life Assessment: Administer the DLQI questionnaire to subjectively quantify the impact of the skin condition on the patient's life.
    • Data Correlation: Analyze for correlations between the objective imaging data, the subjective DLQI scores, and the pharmacological analysis to confirm the drug-related etiology.

2. Protocol: Data Mining for AE Signals from Spontaneous Reports This protocol outlines the analysis of large-scale pharmacovigilance databases, such as the FDA Adverse Event Reporting System (FAERS), as described in a 2024 analysis of aromatase inhibitors [4].

  • Objective: To identify and assess disproportionate reporting signals of AEs for a target drug in a large database.
  • Data Source: FAERS quarterly data files (ensure to follow FDA-recommended deduplication processes).
  • Methodology:
    • Data Extraction: Extract all reports where letrozole is listed as the "Primary Suspect" (PS) drug.
    • Coding and Grouping: Code all adverse events using Preferred Terms (PTs) and group them into System Organ Classes (SOCs) based on the Medical Dictionary for Regulatory Activities (MedDRA).
    • Disproportionality Analysis: Calculate statistical measures to detect signals.
      • Reporting Odds Ratio (ROR) and Proportional Reporting Ratio (PRR) are standard algorithms.
      • A signal is typically considered when specific thresholds are met (e.g., a minimum number of cases, ROR lower limit of 95% confidence interval >1, PRR ≥2 with a chi-squared ≥4).
    • Time-to-Onset Analysis: Analyze the duration between treatment initiation and the onset of AEs using methods like the Kaplan-Meier estimator and Weibull shape parameter test to understand the failure-type profile of the event.

FAQs for Technical Support

Q1: What is the strength of evidence linking letrozole to serious cutaneous reactions? The evidence is derived from different tiers of research. Spontaneous reports in FAERS and drug monographs indicate known but rare associations with serious conditions like Toxic Epidermal Necrolysis [3]. Stronger evidence, such as positive de-challenge and re-challenge from case reports, provides a high level of causality for specific events like eczematous eruptions in individual patients [1]. Large-scale disproportionality analyses of FAERS data can provide statistical signals that suggest a stronger-than-expected reporting association compared to other drugs [4].

Q2: How can we differentiate a letrozole-induced skin reaction from other causes in a clinical trial setting? A systematic approach is crucial, as outlined in the experimental protocol above [5]:

  • Causality Assessment: Use a standardized checklist to evaluate the patient's complete drug regimen and medical history to rule out other allergens or underlying diseases.
  • Objective Measurement: Employ tools like high-frequency ultrasound to characterize the lesion's structure. This provides an objective measure beyond visual inspection.
  • De-challenge/Re-challenge: The most definitive diagnostic test is the withdrawal of the drug (de-challenge). If the lesions resolve, and then reappear upon re-introduction (re-challenge), it strongly implicates the drug, as documented in the case report [1].

Q3: Are there any known mitigation strategies for letrozole-induced CAEs? Based on published case reports, the primary mitigation strategy is drug discontinuation and substitution.

  • In the case of a severe eczematous eruption, stopping letrozole led to significant improvement. The patient was successfully switched to another aromatase inhibitor, anastrozole, without recurrence of the skin reaction, suggesting a drug-specific effect rather than a class effect in that instance [1].
  • For a radiation recall reaction, one case report indicated that after a short interruption of letrozole therapy and management of the dermatitis, the patient was able to resume the drug successfully without further issues [2].

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes for detecting and managing letrozole-associated cutaneous adverse events.

Start Patient Presents with Skin Lesion Assess 1. Clinical & Pharmacological Assessment Start->Assess Image 2. Objective Imaging (Optical & Ultrasound) Assess->Image QOL 3. Quality of Life Questionnaire (DLQI) Image->QOL Correlate 4. Data Correlation & Causality Determination QOL->Correlate Outcome Confirmed ACDR Diagnosis Correlate->Outcome

Diagram Title: ACDR Diagnostic Workflow

Letrozole Letrozole Event Cutaneous Adverse Event Letrozole->Event Discontinue Discontinue Letrozole Event->Discontinue Substitute Substitute with Alternative AI (e.g., Anastrozole) Discontinue->Substitute Manage Symptomatic Management (Topical/Systemic) Discontinue->Manage Rechallenge Rechallenge (If clinically critical) Discontinue->Rechallenge Rechallenge->Event Confirms Causality

Diagram Title: Letrozole CAE Management Pathway

References

minimizing Liarozole hair loss effects

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Drug-Induced Hair Loss

Hair loss from medications is often a reversible condition known as telogen effluvium. This occurs when a shock to the system, such as a pharmaceutical compound, prematurely pushes a large number of hair follicles from the growth phase (anagen) into the shedding phase (telogen) [1].

To investigate Liarozole's effects, your team can focus on the core mechanisms underlying hair follicle damage and miniaturization. The table below summarizes the primary etiological factors ("The Big Eight Strikes") identified in hair loss pathology [1]. Mitigation strategies for this compound could target these pathways.

Etiological Factor in Hair Loss Description & Relevance to Drug Development Potential Investigation/Mitigation Approach
Androgen Pathway Key in Androgenetic Alopecia (AGA). Dihydrotestosterone (DHT) shortens hair growth phase [2] [3]. Assess if this compound or metabolites interact with androgen receptors. Consider 5α-reductase inhibition assays [4].
Prostaglandins Imbalance (e.g., high PGD2, low PGE2) can inhibit hair growth [5]. Profile prostaglandin levels in lab models. Test co-therapy with PGE2 analogs or PGD2 antagonists.
Aerobic Glucose Metabolism Overactive metabolism in scalp linked to redox imbalance, oxidative stress [1]. Evaluate metabolic flux. Use antioxidants (e.g., flavonoids, sterols) to protect follicles [1] [4].
Microbial Over-colonization Bacterial/fungal overgrowth on scalp can cause inflammation [1]. Include antimicrobial/antifungal agents (e.g., Ketoconazole) in topical formulations [3].
Inflammation Immune cell infiltration around follicles; source of pro-inflammatory cytokines [2] [3]. Use anti-inflammatory agents (e.g., JAK inhibitors for autoimmune loss, botanical extracts) [2] [4].
Fibrosis Collagen deposition replaces follicles in advanced hair loss, causing permanent damage [3] [1]. Target TGF-β pathways. Investigate anti-fibrotic drugs to prevent scarring.
Circulation & Metabolism Poor blood flow reduces nutrient/O2 delivery to follicles [5]. Use vasodilators (e.g., Minoxidil) to improve perfusion [2] [5].
Malnutrition Vitamin/mineral deficiencies (e.g., Zinc, Ferritin, Vitamin D) disrupt follicle function [3] [5] [6]. Ensure lab models have sufficient nutrient status. Consider topical formulations with essential nutrients.

Proposed Experimental Pathways for Investigation

Based on "The Big Eight" framework, here are two detailed experimental protocols to systematically investigate this compound's mechanism and identify potential countermeasures.

Experiment 1: Retinoic Acid (RA) & Prostaglandin Pathway Crosstalk

This experiment investigates the hypothesis that this compound-induced hair loss is mediated through the Retinoic Acid (RA) pathway and its crosstalk with pro-inflammatory prostaglandins.

G This compound This compound CYP26 Inhibition of CYP26 (Retinoic Acid Metabolism) This compound->CYP26 HighRA Elevated Retinoic Acid (RA) Levels CYP26->HighRA PGE2 PGE2 (Hair Growth Promotion) HighRA->PGE2 Down-regulates PGD2 PGD2 (Hair Growth Inhibition) HighRA->PGD2 Up-regulates FollicleMiniaturization FollicleMiniaturization PGD2->FollicleMiniaturization

Objective: To determine if this compound disrupts the RA pathway in dermal papilla cells and alters the balance of key prostaglandins.

Materials:

  • Primary human dermal papilla cells (DPCs)
  • This compound (varying concentrations)
  • Retinoic Acid (RA)
  • ELISA kits for PGE2 and PGD2
  • qPCR equipment and primers for genes related to the RA pathway and hair growth

Methodology:

  • Cell Culture & Treatment: Culture DPCs and divide into groups: Control, this compound (low/high dose), RA (positive control), this compound + RA.
  • Gene Expression Analysis (qPCR): After 48h, extract RNA and analyze expression of RA-target genes and hair growth-related genes.
  • Protein Level Analysis (ELISA): Measure PGE2 and PGD2 levels in cell culture supernatant after 72h.
  • Data Analysis: Correlate RA pathway gene expression with PGE2/PGD2 ratio to identify causal relationships.
Experiment 2: High-Throughput Screening for Mitigating Compounds

This experiment aims to identify compounds that can rescue this compound-induced hair follicle damage in a pre-clinical model.

G OrganCulture Murine or Human Hair Follicles in Organ Culture LiarozoleTreatment LiarozoleTreatment OrganCulture->LiarozoleTreatment TestCompounds Add Test Compounds (e.g., Antioxidants, Anti-inflammatories) LiarozoleTreatment->TestCompounds QuantitativeReadouts Quantitative Readouts TestCompounds->QuantitativeReadouts AnagenProlongation Anagen Prolongation QuantitativeReadouts->AnagenProlongation FollicleDamage Follicle Damage / Catagen Onset QuantitativeReadouts->FollicleDamage

Objective: To screen a library of compounds for their ability to prevent this compound-induced hair follicle damage and prolong the growth phase.

Materials:

  • Vibrissae (whisker) hair follicles from mice, or human hair follicles from cosmetic surgeries.
  • This compound.
  • Library of test compounds: antioxidants (e.g., N-acetylcysteine), anti-inflammatories (e.g., JAK inhibitors), vasodilators (e.g., Minoxidil), botanical extracts (e.g., Ginsenosides) [4].
  • Organ culture medium.
  • Morphological analysis and imaging equipment.

Methodology:

  • Follicle Preparation & Pre-treatment: Isolate and pre-culture follicles. Select only those in active growth phase for the study.
  • Treatment Groups: Divide follicles into: Vehicle control, this compound-only, this compound + Compound A, this compound + Compound B, etc.
  • Culture & Monitoring: Culture follicles for several days. Perform daily morphological scoring under light microscope.
  • Endpoint Analysis: After culture, process follicles for histology to assess integrity and apoptosis markers. Measure concentrations of key biomarkers from culture medium.
  • Data Analysis: Compare scores and biomarker levels. Identify compounds showing statistically significant rescue effects.

Technical Support FAQs

Q1: What are the primary clinical benchmarks we should use to quantify hair loss in our pre-clinical models? The most relevant metrics are hair density (number of hairs per unit area), hair shaft diameter (to assess miniaturization), and the anagen-to-telogen ratio (determined by morphological scoring or molecular markers). A decrease in density and diameter, coupled with a lower anagen-to-telogen ratio, indicates active, patterned hair loss consistent with a drug-induced effect [2] [3].

Q2: Beyond this compound's primary mechanism, what off-target pathways should we prioritize in our safety pharmacology assessment? Focus on pathways directly affecting hair follicle health. High-priority targets include the JAK-STAT pathway (critical for immune privilege and cytokine signaling) [2], the Wnt/β-catenin pathway (a key promoter of hair growth and follicle regeneration) [2] [3], and the TGF-β pathway (a known inducer of the catagen phase and fibrosis) [3]. Profiling these can reveal indirect mechanisms of hair loss.

Q3: We are developing a topical formulation to mitigate this side effect. What are some promising active ingredients with mechanistic rationale? Promising ingredients target the "Big Eight" pathways [1]:

  • Stem Cell-Derived Exosomes: Can deliver growth factors and miRNAs to rejuvenate dormant follicles and reduce inflammation [3] [7].
  • Bioactive Peptides & Flavonoids: Signal follicles to maintain growth and possess strong anti-inflammatory and antioxidant properties (e.g., Procyanidins from apples) [1].
  • 5α-Reductase Inhibitors: Even for non-androgen-driven loss, compounds like Saw Palmetto extract can provide a protective barrier against potential off-target hormonal effects and are well-characterized [4].

Q4: Are there any in vitro models suitable for the initial high-throughput screening of mitigants? Yes, 3D bioprinted human hair follicle models are now emerging as a powerful tool. These models use dermal papilla cells and keratinocytes to create a follicle-like structure that can be used to rapidly test compound toxicity and efficacy on follicle formation and cycling in a high-throughput manner [3].

I hope this structured technical guide provides a solid foundation for your research. The field of hair biology is advancing rapidly, and these protocols should be adaptable as new discoveries are made.

References

Liarozole tolerability improvement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Tolerability Profile Summary

The following table summarizes the safety and tolerability data for larazotide acetate from systematic reviews and recent clinical trials.

Data Source Population Dosing Regimen Reported Adverse Events Conclusion on Safety
Systematic Review of CeD Trials [1] 626 adults with Celiac Disease Various (0.25 mg - 12 mg daily) Comparable to placebo; most common: headache, urinary tract infection, nasopharyngitis Well-tolerated; no major safety concerns identified
Phase 2a Trial for MIS-C [2] [3] [4] 12 children with MIS-C (median age 5.7) 21 days, four times daily No larazotide-related adverse events reported during the 24-week safety follow-up Safe and well-tolerated in a pediatric population

Key Experimental Protocols and Outcomes

For researchers designing experiments, understanding the protocols and outcomes from key clinical studies is essential. The table below outlines the design of a recent, relevant clinical trial.

Trial Element Details
Study Objective To evaluate the efficacy and safety of larazotide in children with MIS-C [3] [4].
Design Randomized, double-blind, placebo-controlled, Phase 2a trial.
Participants 12 children hospitalized with early-stage MIS-C.
Intervention Larazotide vs. Placebo, administered orally 4 times daily for 3 weeks.

| Primary Outcomes | 1. Safety: Assessed over 24 weeks. 2. Efficacy: Measured via clearance of SARS-CoV-2 spike antigen from blood, resolution of GI symptoms (PedsQL GI score), and time to return to normal activities [2] [4]. | | Key Findings | Larazotide group showed faster spike antigen clearance, quicker GI symptom resolution, and accelerated return to usual activities compared to placebo [3] [5]. |

Mechanism of Action and Signaling Pathway

The therapeutic action of larazotide is best understood through its role in regulating the zonulin pathway, which controls intestinal permeability. The diagram below illustrates this signaling pathway and where larazotide acts.

G Gluten Gluten ZonulinRelease Zonulin Release Gluten->ZonulinRelease ZonulinReceptor Zonulin Receptor ZonulinRelease->ZonulinReceptor TJDisassembly Tight Junction Disassembly ZonulinReceptor->TJDisassembly IncreasedPermeability Increased Intestinal Permeability TJDisassembly->IncreasedPermeability ImmuneActivation Immune Activation & Inflammation IncreasedPermeability->ImmuneActivation Larazotide Larazotide Larazotide->ZonulinReceptor Antagonizes

Frequently Asked Questions for Researchers

Based on the available data, here are answers to potential technical and clinical questions.

Q1: What is the primary mechanism that explains larazotide's efficacy in both celiac disease and post-COVID conditions?

  • A: The efficacy in both conditions stems from a shared mechanism: reducing zonulin-mediated increased intestinal permeability. In celiac disease, this prevents immunogenic gluten peptides from crossing the intestinal barrier [1]. In MIS-C, it prevents persistent SARS-CoV-2 spike protein antigens from leaking into the bloodstream and driving systemic inflammation [3] [4].

Q2: What are the most common adverse effects observed in clinical trials, and how should they be monitored?

  • A: In adult celiac disease trials, adverse events like headache, urinary tract infection, and nasopharyngitis were reported, but their incidence was similar to the placebo group [1]. The recent phase 2a trial in children with MIS-C reported no drug-related adverse events [2] [5]. Monitoring in experiments should include tracking these common complaints while continuing to assess for any unexpected signals.

Q3: Has larazotide shown any promise for applications beyond celiac disease?

  • A: Yes. Promising results from the MIS-C trial have led to further investigation. Researchers have announced a new clinical trial to test larazotide as a therapy for Long COVID [3] [5]. Furthermore, a patent has been granted for investigating its use in treating lung injury and acute respiratory distress syndrome (ARDS) by normalizing tight junctions in lung tissue [6].

References

Clinical Profile Comparison: Liarozole vs. Cyproterone Acetate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the efficacy and safety data from a head-to-head Phase III trial of Liarozole versus Cyproterone Acetate (CPA) in patients with metastatic prostate cancer who had relapsed after first-line endocrine therapy [1].

Feature This compound Cyproterone Acetate (CPA)
Mechanism of Action Retinoic Acid Metabolism-Blocking Agent (RAMBA); promotes cancer cell differentiation by increasing intratumoral retinoic acid [1]. Steroidal antiandrogen; blocks the androgen receptor and suppresses testosterone production [1] [2] [3].
Dosage in Trial 300 mg twice daily [1]. 100 mg twice daily [1].
Patient Population 321 patients with metastatic prostate cancer in relapse after first-line therapy [1]. Same as this compound group [1].
Overall Survival (Adjusted) 26% lower risk of death (Hazard Ratio: 0.74; P=0.039) [1]. Reference group [1].
Median Crude Survival 10.3 months [1]. 10.3 months [1].
PSA Response (≥50% reduction) 20% of patients (P<0.001) [1]. 4% of patients [1].
Pain Improvement Significantly better than CPA (P=0.03) [1]. Less improvement than this compound [1].
Quality of Life Capable of maintaining quality of life [1]. Not specified as superior to this compound in maintaining QoL [1].
Common Adverse Events Dry skin (51%), pruritus (25%), rash (16%), nail disorders (16%), hair loss (15%); generally mild to moderate [1]. Not detailed in the trial, but known to include gynecomastia, impotence, liver toxicity, fatigue, and risk of meningioma [2] [3].

Detailed Experimental Protocol from the Pivotal Trial

The following methodology outlines the design of the randomized trial that generated the comparative data above [1].

  • 1. Study Design: A Phase III, international, multicenter, randomized trial.
  • 2. Patient Recruitment: Conducted between February 1992 and August 1994.
  • 3. Eligibility Criteria: Patients with histologically confirmed metastatic prostate cancer whose disease had progressed after standard first-line endocrine therapy.
  • 4. Randomization & Intervention: Patients were randomly assigned to one of two treatment groups:
    • Group A: Received oral this compound at a dose of 300 mg twice daily.
    • Group B: Received oral Cyproterone Acetate at a dose of 100 mg twice daily.
  • 5. Key Outcome Measures:
    • Primary Endpoint: Overall survival.
    • Secondary Endpoints:
      • PSA response (defined as a reduction of 50% or more from baseline).
      • Time to PSA progression.
      • Pain assessment.
      • Quality of Life (using the Functional Living Index-Cancer (FLI-C) score).
      • Incidence and severity of adverse events.
  • 6. Statistical Analysis: Efficacy analyses accounted for differences in baseline prognostic factors between the groups. The survival benefit was expressed as an adjusted hazard ratio.

This trial demonstrated that this compound was superior to CPA in several efficacy endpoints while exhibiting a different, generally manageable, toxicity profile [1].


Mechanisms of Action and Signaling Pathways

The two drugs work through fundamentally distinct biological pathways, which explains their differing efficacy and safety profiles.

This compound: A Differentiation Agent

This compound is classified as a Retinoic Acid Metabolism-Blocking Agent (RAMBA). Its primary action is to inhibit the cytochrome P450 enzyme system responsible for the breakdown of retinoic acid. By doing so, it increases the intracellular levels of retinoic acid, a molecule that promotes the differentiation and apoptosis of cancer cells, moving them away from a malignant phenotype [1]. This mechanism is independent of the androgen receptor pathway, making it a viable option after initial hormone therapy fails.

Cyproterone Acetate: An Antiandrogen

CPA exerts a dual antiandrogenic effect [2] [3]:

  • Receptor Blockade: It competitively inhibits the binding of androgens (like dihydrotestosterone) to the androgen receptor (AR).
  • Hormonal Suppression: It exerts a progestogenic effect, which suppresses the release of luteinizing hormone (LH) from the pituitary gland, leading to reduced testicular production of testosterone.

More recent research has uncovered a novel, AR-independent mechanism for CPA. It can sensitize androgen receptor-negative prostate cancer cells to apoptosis induced by TRAIL (TNF-related apoptosis-inducing ligand). CPA does this by inducing endoplasmic reticulum stress, which activates the transcription factor CHOP. CHOP in turn binds to the promoter of the Death Receptor 5 (DR5) gene, increasing its expression. Higher levels of DR5 on the cell surface make the cancer cells more susceptible to being killed by TRAIL-mediated apoptosis [4]. The pathway below illustrates this process.

G CPA CPA ER_Stress Endoplasmic Reticulum Stress CPA->ER_Stress Induces CHOP Transcription Factor CHOP ER_Stress->CHOP Activates DR5_Promoter DR5 Gene Promoter CHOP->DR5_Promoter Binds to DR5_Expression Increased DR5 Expression DR5_Promoter->DR5_Expression Up-regulates Apoptosis Apoptosis DR5_Expression->Apoptosis Triggers TRAIL TRAIL TRAIL->DR5_Expression Binds to

Interpretation and Research Implications

For researchers and drug development professionals, the comparison between these two agents highlights several critical points:

  • Novel Mechanism vs. Established Pathway: The superior efficacy of this compound in the cited trial underscores the potential of targeting non-hormonal pathways, like retinoic acid metabolism, for treating advanced disease that has become resistant to traditional androgen blockade [1].
  • Evolving Understanding of Old Drugs: The discovery of CPA's ability to enhance TRAIL-induced apoptosis via the CHOP/DR5 pathway reveals a previously unappreciated mechanism that could be leveraged in new combination therapies, particularly for castration-resistant prostate cancer (CRPC) [4].
  • Distinct Toxicity Profiles: The adverse events are a direct reflection of the mechanisms. This compound's retinoid-like effects cause skin and nail issues, while CPA's steroidal antiandrogen activity leads to sexual dysfunction and carries risks of liver toxicity and meningioma with long-term use [1] [2] [3].

References

Survival Outcomes of Letrozole-Based Regimens

Author: Smolecule Technical Support Team. Date: February 2026

Patient Group Treatment Regimen Median Real-World Progression-Free Survival (rwPFS) Median Overall Survival (OS) Hazard Ratio (HR) for Progression/Death vs Letrozole Alone
All patients with lung/liver mets (Overall) Palbociclib + Letrozole [1] 16.5 months [1] Not Reached [1] 0.56 (p<0.001) [1]
Letrozole alone [1] 10.5 months [1] 40.3 months [1]
Patients with lung metastases Palbociclib + Letrozole [1] 16.5 months [1] Not Reached [1] 0.52 (p<0.001) [1]
Letrozole alone [1] 10.5 months [1] 40.3 months [1]
Patients with liver metastases Palbociclib + Letrozole [1] 10.7 months [1] 30.1 months [1] 0.70 (p=0.12) [1]
Letrozole alone [1] 8.0 months [1] 16.8 months [1]

Mechanism of Action and Experimental Background

Letrozole is a potent, highly selective, third-generation, non-steroidal aromatase inhibitor. Its mechanism and the experimental rationale for its use are detailed below.

Molecular Mechanism of Action

In postmenopausal women, the primary source of estrogen is the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol) by the aromatase enzyme [2]. Letrozole competes with the native substrate androstenedione for the active site of the aromatase enzyme (CYP19A1), effectively blocking estrogen production [3]. This action is particularly important in breast cancer tissue, where local estrogen synthesis can fuel tumor growth [2].

The following diagram illustrates this process and the site of letrozole's inhibition.

G A Androstenedione (Androgen) B Aromatase (CYP19A1) A->B  Conversion C Estrogen B->C L Letrozole L->B  Competitive Inhibition

Key Experimental Evidence and Clinical Trials

The survival benefit of letrozole, particularly in combination with other agents, is supported by clinical evidence:

  • PALOMA-2 Trial: This phase 3 clinical trial established that the combination of palbociclib (a CDK4/6 inhibitor) and letrozole significantly improved progression-free survival (PFS) compared to letrozole alone in postmenopausal women with HR+/HER2- metastatic breast cancer. A subgroup analysis confirmed this benefit extended to patients with visceral metastases [1].
  • Real-World Effectiveness Study (2022): A retrospective analysis of real-world data from the Flatiron Health database reinforced the findings of clinical trials. This study confirmed that in a heterogeneous patient population, the combination of palbociclib and letrozole was associated with significantly longer real-world PFS and overall survival compared to letrozole alone in patients with lung or liver metastases [1]. The methodology involved:
    • Patient Selection: Identifying women with HR+/HER2- MBC and lung/liver metastases who started first-line treatment with either palbociclib + letrozole or letrozole alone.
    • Data Collection: Using electronic health records (EHRs) to gather demographic, clinical, and outcome data.
    • Outcome Measures: Defining real-world PFS as the time from treatment start to death or disease progression (based on clinician assessment), and OS as time from treatment start to death from any cause.
    • Statistical Analysis: Using stabilized inverse probability treatment weighting (sIPTW) to balance baseline characteristics between the two treatment groups and Cox proportional-hazards models to compare outcomes [1].

Letrozole in the Current Treatment Landscape

Letrozole remains a foundational endocrine therapy, but its use is increasingly optimized in combination with targeted agents:

  • Overcoming Visceral Metastases: Visceral metastases (e.g., in liver, lung) have traditionally been associated with a poorer response to endocrine therapy [1]. The data above demonstrates that combining letrozole with a CDK4/6 inhibitor like palbociclib can significantly improve outcomes for these high-risk patients [1].
  • Other Combination Partners: Beyond palbociclib, letrozole is also approved in combination with ribociclib (another CDK4/6 inhibitor) for pre-, peri-, and postmenopausal women with HR+/HER2- advanced or metastatic breast cancer [3].
  • Newer-Generation Agents: Recent international guidelines (ABC8, 2025) highlight several new drugs for ER+/HER2- breast cancer (e.g., inavolisib, camizestrant). A key challenge is sequencing these new agents and incorporating them into treatment algorithms, as they have not been directly compared against each other [4].

Comparison with Other Alternatives

The table below compares letrozole with other alternative agents mentioned in the search results.

Drug / Intervention Mechanism of Action Key Indications in Context Notable Efficacy Data / Context
Letrozole Non-steroidal Aromatase Inhibitor [2] HR+ breast cancer in postmenopausal women [3] Foundation of therapy; combos with CDK4/6 inhibitors improve PFS/OS in metastatic disease [1]
Verzenio (Abemaciclib) CDK4/6 Inhibitor [5] HR+/HER2- breast cancer [5] Used in combination with endocrine therapy (e.g., fulvestrant); distinct toxicity profile [5]
Keytruda Qlex (Pembrolizumab) Anti-PD-1 Immunotherapy [5] Various solid tumors [5] Different mechanism; used in triple-negative breast cancer (TNBC) and others, not directly comparable to letrozole [5] [6]
Imlunestrant Oral Selective Estrogen Receptor Degrader (SERD) [6] ER+, HER2-, ESR1-mutated advanced breast cancer [6] FDA-approved Sep 2025; for patients who progressed on prior endocrine therapy [6]
Sacituzumab govitecan Antibody-Drug Conjugate (Trop-2 directed) [4] Triple-Negative ABC (TNBC) [4] Recommended when immunotherapy is not an option; different target and cancer subtype [4]

References

Liarozole vs. Conventional Aromatase Inhibitors: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences based on the available scientific literature.

Feature Liarozole Conventional Aromatase Inhibitors (e.g., Letrozole, Anastrozole)
Primary Mechanism Retinoic Acid Metabolism-Blocking Agent (RAMBA); inhibits cytochrome P450 enzymes (CYP26) that break down retinoic acid [1] [2] [3]. Aromatase Inhibitor (AI); targets and inhibits the aromatase enzyme (CYP19A1), blocking the conversion of androgens to estrogens [4].
Primary Therapeutic Context Investigated for advanced prostate cancer and psoriasis; aimed at increasing endogenous retinoic acid to promote cell differentiation [1] [2]. Standard-of-care for estrogen receptor-positive (ER+) breast cancer in postmenopausal women; reduces estrogen levels to inhibit cancer growth [4].
Key Molecular Target CYP26 family (e.g., CYP26A1) [1] [5]. Aromatase (CYP19A1) [4].
Chemical Class Benzofuran-based imidazole derivative [3]. Triazole derivatives (Letrozole, Anastrozole) or steroidal inactivator (Exemestane) [4].
Efficacy Evidence In prostate cancer, showed superior survival vs. cyproterone acetate and improved pain scores [2]. Proven superior efficacy to tamoxifen in early and advanced breast cancer, improving disease-free survival [4].
Side Effects Dry skin, pruritus, rash, nail disorders (linked to increased retinoic acid) [2]. Joint pain, hot flashes, increased risk of osteoporosis (linked to estrogen deprivation) [6].

The Distinct Mechanism of this compound as a RAMBA

While this compound can inhibit aromatase, its primary and most investigated mechanism is as a Retinoic Acid Metabolism-Blocking Agent (RAMBA). The following diagram illustrates this core action and its therapeutic intent.

G Vitamin_A Vitamin A / Retinol Retinoic_Acid Retinoic Acid (RA) Active Metabolite Vitamin_A->Retinoic_Acid Synthesis RA_Metabolites Inactive RA Metabolites (e.g., 4-oxo-RA, 4-OH-RA) Retinoic_Acid->RA_Metabolites Metabolism Cell_Differentiation Therapeutic Goal: Promotion of Cell Differentiation & Inhibition of Proliferation Retinoic_Acid->Cell_Differentiation Accumulates & Binds to RARs CYP26_Enzyme CYP26 Enzyme CYP26_Enzyme->Retinoic_Acid Metabolizes This compound This compound (RAMBA) This compound->CYP26_Enzyme Inhibits

The goal of this mechanism is to increase intracellular levels of endogenous retinoic acid, which then binds to Retinoic Acid Receptors (RARs) in the nucleus. This binding promotes gene expression that drives cell differentiation and apoptosis (programmed cell death), making it a potential therapy for cancers like prostate cancer and dermatological conditions [1] [2].

Key Experimental Data and Clinical Evidence

The supporting data for this compound comes primarily from studies focusing on its RAMBA function.

1. Pharmacokinetic Modulation of Retinoic Acid

  • Objective: To determine if this compound could reverse the auto-induced decline in plasma All-Trans Retinoic Acid (ATRA) concentrations during continuous therapy [7] [5].
  • Protocol: A clinical trial in patients with solid tumors received a 4-week course of ATRA (45 mg/m²). On specific days, plasma ATRA concentrations were measured with and without a single dose of this compound (75-300 mg) taken one hour prior to ATRA [7].
  • Findings: After continuous dosing, ATRA exposure (AUC) significantly decreased. This compound co-administration at a 300 mg dose partially reversed this decline, increasing the mean ATRA AUC by approximately 92% without enhanced toxicity [7].

2. Efficacy in Advanced Prostate Cancer

  • Objective: To compare the efficacy of this compound versus cyproterone acetate (CPA) in patients with metastatic prostate cancer who relapsed after first-line therapy [2].
  • Protocol: A large Phase III randomized trial where patients received either this compound (300 mg twice daily) or CPA (100 mg twice daily). Key endpoints included survival, PSA response (≥50% reduction), and pain improvement [2].
  • Findings: this compound showed a significant 26% reduction in the risk of death compared to CPA. A PSA response was seen in 20% of this compound patients vs. 4% in the CPA group. Patients on this compound also reported greater pain improvement [2].

Experimental Protocol for a RAMBA Study

For researchers looking to investigate the RAMBA activity of a compound like this compound, a core in vitro protocol is outlined below.

Objective: To assess the compound's potency in inhibiting the metabolism of All-Trans Retinoic Acid (ATRA) by CYP26A1.

  • System Setup: Use a cell-free system with recombinant human CYP26A1 enzyme or human liver microsomes. The reaction requires a NADPH-regenerating system to provide energy [5].
  • Incubation: The test compound (inhibitor) is pre-incubated with the enzyme system. The reaction is initiated by adding a known concentration of ATRA and allowed to proceed for a set time [5].
  • Analytical Method: Use a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method to quantify the depletion of the ATRA substrate and/or the formation of its primary metabolites (e.g., 4-OH-RA and 4-oxo-RA) [5].
  • Data Analysis: Calculate the percentage inhibition of metabolite formation compared to a control (without inhibitor). Determine the half-maximal inhibitory concentration (IC₅₀) value by testing the compound across a range of concentrations.

Signaling Pathways Activated by Retinoic Acid

The accumulation of retinoic acid, facilitated by this compound, activates a specific signaling cascade that leads to cell cycle arrest and apoptosis. The pathway below is a general representation of this process, which is distinct from the estrogen-suppression pathways of conventional AIs.

G Retinoic_Acid Retinoic_Acid RAR Retinoic Acid Receptor (RAR) Retinoic_Acid->RAR Gene_Transcription Altered Gene Transcription RAR->Gene_Transcription p53_p21 ↑ p53, p21 Gene_Transcription->p53_p21 Cyclin_cMyc ↓ Cyclin D1, c-Myc Gene_Transcription->Cyclin_cMyc Bax ↑ Bax (Pro-apoptotic) Gene_Transcription->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Gene_Transcription->Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest (G0-G1 Phase) p53_p21->Cell_Cycle_Arrest Cyclin_cMyc->Cell_Cycle_Arrest Caspase_Activation Activation of Caspases (e.g., Caspase-9, -7, -6) Bax->Caspase_Activation Bcl2->Caspase_Activation Reduces inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Drug Profiles and Efficacy Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and efficacy data for Liarozole and Tamoxifen.

Feature This compound Tamoxifen
Drug Class Retinoic Acid Metabolism-Blocking Agent (RAMBA) [1] [2] Selective Estrogen Receptor Modulator (SERM) [3]
Primary Mechanism Inhibits cytochrome P450-dependent breakdown of all-trans-retinoic acid (ATRA), increasing endogenous ATRA levels [1] [2]. Competitively antagonizes estrogen receptor (ER) in breast tissue; mixed agonist/antagonist activity depending on tissue type [3].
Primary Indications Investigational: Moderate/Severe Lamellar Ichthyosis [1]; Preclinical research for Uterine Leiomyoma (Fibroids) [2]. Approved: ER-positive Breast Cancer (advanced, early-stage, prevention) [4] [5].

| Key Efficacy Endpoints| In Ichthyosis: Improvement in Investigator's Global Assessment (IGA) and scaling scores; improvement in Dermatology Life Quality Index (DLQI) [1]. In Leiomyoma (Preclinical): Reduction of TGF-β3, COL1A1, fibronectin, and versican in 3D cell cultures [2]. | In Breast Cancer (Early, ER+): 5-year adjuvant use reduces recurrence by ~50% in first 5 years and breast cancer mortality by ~1/3 over 15 years [4]. In Breast IEN (Prevention): Low-dose (5mg/day) reduces risk of invasive breast cancer or DCIS by 42% at 10-year follow-up [6]. |

Detailed Experimental Data and Protocols

Supporting experimental details are crucial for interpreting the data in the table.

This compound Key Studies
  • Clinical Trial in Lamellar Ichthyosis [1]

    • Objective: Demonstrate efficacy and safety of oral this compound vs. placebo in moderate/severe lamellar ichthyosis.
    • Protocol: A double-blind, multinational, parallel Phase II/III trial. 64 patients (≥14 years) with IGA score ≥3 were randomized 3:3:1 to receive once-daily oral this compound (75 mg or 150 mg) or placebo for 12 weeks.
    • Assessments: Primary endpoint was response rate (≥2-point IGA decrease) at week 12. Secondary: IGA, scaling, erythema, pruritus scores, and DLQI.
    • Findings: At week 12, 50% (150 mg) and 41% (75 mg) were responders vs. 11% (placebo). The 150 mg vs. placebo difference was not statistically significant (p=0.056), potentially due to small sample size after premature trial termination. This compound significantly improved scaling and DLQI, and was well-tolerated.
  • Preclinical Study in Uterine Leiomyoma [2]

    • Objective: Investigate this compound's impact on TGF-β3-mediated extracellular matrix (ECM) production.
    • Protocol: Laboratory study using a three-dimensional (3D) culture system of immortalized patient-matched myometrial and leiomyoma cells. 3D cultures were treated with graded this compound concentrations (1x10⁻⁸ M to 1x10⁻⁹ M) for 3 days.
    • Assessments: Quantitative real-time RT-PCR and Western blotting to measure gene and protein expression of TGF-β3, COL1A1, fibronectin, and versican.
    • Findings: this compound treatment decreased gene and protein expression of TGF-β3 and TGF-β3-regulated ECM components (COL1A1, fibronectin, versican) in the 3D leiomyoma cultures.
Tamoxifen Key Studies
  • Adjuvant Therapy in Early Breast Cancer (EBCTCG Meta-Analysis) [4]

    • Objective: Determine long-term benefits of ~5 years of adjuvant tamoxifen.
    • Protocol: A pooled analysis of individual patient data from 21,457 women enrolled in 20 randomized trials comparing ~5 years of adjuvant tamoxifen vs. no tamoxifen.
    • Findings: In women with ER-positive breast cancer, tamoxifen reduced recurrence by half in the first 5 years and by a third in years 5-9. The yearly rate of death from breast cancer was reduced by about a third over 15 years.
  • Prevention in Breast Noninvasive Neoplasia (TAM-01 Trial) [6]

    • Objective: Evaluate efficacy of low-dose tamoxifen to prevent recurrence in women with breast intraepithelial neoplasia (IEN).
    • Protocol: A randomized, placebo-controlled Phase III trial. 500 women with IEN (atypical hyperplasia, LCIS, or DCIS) were assigned to low-dose tamoxifen (5 mg/day) or placebo for 3 years.
    • Findings: After a median follow-up of 9.7 years, tamoxifen reduced the incidence of invasive breast cancer or DCIS by 42% (HR=0.58). The benefit was sustained long-term without an increase in serious adverse events.

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the distinct molecular pathways for each drug.

liarozole_pathway This compound: Retinoic Acid Pathway Mechanism Retinol Retinol ATRA ATRA Retinol->ATRA Conversion CYP26 CYP26 ATRA->CYP26 Induces Expression Gene_Expression Gene_Expression ATRA->Gene_Expression Binds to RAR Regulates Target Genes CYP26->ATRA Hydroxylation (Inactivates) This compound This compound This compound->CYP26 Inhibits

  • This compound's Pathway: this compound acts as a retinoic acid metabolism-blocking agent (RAMBA). It inhibits the CYP26 enzyme family, which normally breaks down all-trans-retinoic acid (ATRA). This leads to increased endogenous ATRA levels within tissues. ATRA then binds to retinoic acid receptors (RARs) in the nucleus, forming a complex that regulates the transcription of genes involved in cell differentiation, proliferation, and anti-fibrotic processes [1] [2]. This mechanism is leveraged in treating keratinization disorders like ichthyosis and is under investigation for fibrotic conditions like leiomyoma.

tamoxifen_pathway Tamoxifen: Estrogen Receptor Antagonism Estrogen Estrogen ER ER Estrogen->ER Binds Coactivator Coactivator ER->Coactivator Recruits Corepressor Corepressor ER->Corepressor Recruits (with Tamoxifen) Tamoxifen Tamoxifen Tamoxifen->ER Binds & Blocks Target_Gene_Transcription Target_Gene_Transcription Coactivator->Target_Gene_Transcription Stimulates (Proliferation) Corepressor->Target_Gene_Transcription Inhibits

  • Tamoxifen's Pathway: Tamoxifen is a selective estrogen receptor modulator (SERM). Its primary anti-tumor effect in breast tissue stems from competitive antagonism of the estrogen receptor (ER). By binding to ER, tamoxifen prevents estrogen from activating it. Furthermore, the tamoxifen-ER complex recruits corepressors instead of coactivators, leading to the suppression of estrogen-responsive gene transcription. This halts the proliferation of ER-positive breast cancer cells [3]. Its tissue-selective agonist effects in bone and endometrium are responsible for both beneficial (bone density maintenance) and adverse (endometrial cancer risk) effects [3] [5].

Interpretation and Research Implications

  • No Direct Comparison Exists: this compound and tamoxifen are not therapeutic alternatives. This compound is primarily investigated for dermatologic and fibrotic conditions, while tamoxifen is a cornerstone of breast cancer oncology.
  • Efficacy is Indication-Specific: Efficacy must be evaluated within the drug's intended context. This compound's improvement in ichthyosis scaling is a meaningful clinical outcome, just as tamoxifen's reduction in breast cancer mortality is.
  • Mechanism Informs Application: Their distinct mechanisms highlight different therapeutic strategies: modulating retinoid signaling for differentiation vs. blocking hormone signaling for proliferation.

References

Liarozole Phase III Clinical Trial Data in Advanced Prostate Cancer

Author: Smolecule Technical Support Team. Date: February 2026

The following data summarizes the results of a large, randomized Phase III international multicenter study (recruitment from February 1992 to August 1994) that compared oral liarozole (300 mg twice daily) with cyproterone acetate (CPA, 100 mg twice daily) in 321 patients with metastatic prostate cancer that had relapsed after first-line endocrine therapy [1].

Table 1: Key Efficacy Outcomes

Outcome Measure This compound (300 mg b.d.) Cyproterone Acetate (100 mg b.d.) Statistical Significance (P-value)
Median Crude Survival 10.3 months 10.3 months Not Significant
Adjusted Hazard Ratio for Survival 0.74 (26% lower risk of death) Reference P = 0.039
PSA Response (≥50% reduction) 20% of patients 4% of patients P < 0.001
Pain Improvement Significant improvement Less improvement P = 0.03

Table 2: Safety and Tolerability Profile

Parameter This compound Cyproterone Acetate
Most Frequent Adverse Events Dry skin (51%), Pruritus (25%), Rash (16%), Nail disorders (16%), Hair loss (15%) Not detailed in the abstract
Severity of Adverse Events Generally mild to moderate Not detailed in the abstract
Impact on Quality of Life No negative effect on overall quality of life score Not detailed in the abstract
Effects on Vital Signs No detectable effects on blood pressure, heart rate, ECG, or body weight No detectable effects

Detailed Experimental Protocol: this compound vs. CPA Trial

For researchers to critically evaluate the study, here is a breakdown of the key methodological elements [1]:

  • Study Design: A Phase III, international, multicenter, randomized trial.
  • Objective: To compare the efficacy and safety of this compound versus cyproterone acetate (CPA) in patients with metastatic prostate cancer in relapse after first-line endocrine therapy.
  • Patient Population: 321 patients with confirmed metastatic prostate cancer.
  • Intervention Groups:
    • Experimental Arm: Oral this compound at a dose of 300 mg, taken twice daily.
    • Active Control Arm: Oral cyproterone acetate at a dose of 100 mg, taken twice daily.
  • Primary Efficacy Measures:
    • Overall Survival: Calculated from the date of randomization to the date of death.
    • PSA Response: Defined as a reduction of at least 50% from the baseline PSA value.
  • Secondary Efficacy Measures:
    • Pain assessment.
    • Quality of Life, measured using the Functional Living Index-Cancer (FLI-C) score.
  • Statistical Analysis: Survival analysis was performed using a hazard ratio, adjusted for baseline prognostic factors.

Mechanism of Action: this compound vs. Aromatase Inhibitors

It is crucial to distinguish this compound's mechanism from other endocrine therapies like non-steroidal aromatase inhibitors (e.g., letrozole). The following diagram illustrates the key difference.

G cluster_0 This compound (RAMBA) cluster_1 Aromatase Inhibitors (e.g., Letrozole) Androgens Androgens Estrogens Estrogens Androgens->Estrogens Aromatase Retinoic_Acid Retinoic_Acid Retinoic_Acid_Metabolism Retinoic_Acid_Metabolism Retinoic_Acid->Retinoic_Acid_Metabolism Metabolized This compound This compound This compound->Retinoic_Acid_Metabolism Inhibits Degraded_Products Degraded_Products Retinoic_Acid_Metabolism->Degraded_Products Aromatase_Inhibitors Aromatase_Inhibitors Aromatase Aromatase Aromatase_Inhibitors->Aromatase Inhibit

The diagram highlights the fundamental difference:

  • This compound is classified as a Retinoic Acid Metabolism-Blocking Agent (RAMBA). It does not inhibit aromatase. Instead, it works by blocking the metabolism of retinoic acid, increasing its intratumoral levels, which promotes the differentiation of cancer cells [1].
  • Aromatase Inhibitors (like letrozole and anastrozole), in contrast, work by directly inhibiting the aromatase enzyme, which is responsible for synthesizing estrogens from androgens [2] [3].

Interpretation and Context for Researchers

  • Superiority Claim: The study investigators concluded that this compound was superior to CPA based on the adjusted survival analysis, PSA response, and pain control [1]. The 26% reduction in the risk of death is a notable finding in this patient population with advanced disease.
  • Safety Profile: The adverse events associated with this compound are consistent with its mechanism of altering retinoic acid pathways (e.g., skin and nail effects) but were manageable and did not impair the overall quality of life [1].
  • PSA as a Biomarker: PSA response was a strong predictor of clinical benefit. Responders, irrespective of treatment, had a median survival benefit of 10 months over non-responders [1].

References

Letrozole's Efficacy in Pain-Related Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key clinical findings on letrozole's effectiveness for pain improvement across different conditions.

Condition / Application Key Findings on Efficacy & Pain Improvement Comparator / Context
Endometriosis-Related Pain [1] Significant reduction in visual analog scale (VAS) pain scores after 6 months of treatment (from 7.65 to 6.1); further improvement 6 months post-treatment (VAS: 4.0) [1]. Refractory or recurrent pain after previous treatments (e.g., oral contraceptives, GnRH agonists) [1].
Aromatase Inhibitor-Associated Musculoskeletal Syndrome (AIMSS) [2] A leading cause of pain leading to discontinuation of adjuvant AI therapy; effective management of AIMSS is crucial for treatment adherence, though no single established treatment exists [2]. Pain is a side effect of AI therapy itself; switching to another AI is one investigated intervention [2].
Ectopic Pregnancy (as alternative to Methotrexate) [3] Comparable success rates to methotrexate; associated with a more favorable safety profile (e.g., higher platelet counts, lower liver enzymes) [3]. Single-agent letrozole vs. single-agent methotrexate [3].

Detailed Experimental Protocols

For researchers seeking to replicate or critically evaluate these studies, here is a summary of the key methodological details.

  • Protocol for Endometriosis-Related Pain [1]:

    • Patient Population: 20 women with Stage IV endometriosis and pain that was refractory to previous treatment or had recurred.
    • Intervention: Oral letrozole 2.5 mg daily, combined with elemental calcium (1000 mg) and vitamin D (880 IU).
    • Treatment Duration: 6 months.
    • Outcome Measurement: Pain intensity was assessed using a 100 mm Visual Analog Scale (VAS). Evaluations were conducted at baseline, monthly during treatment, at the end of treatment (6 months), and 6 months after treatment completion (12 months from start).
  • Protocol for Ectopic Pregnancy (vs. Methotrexate) [3]:

    • Study Design: Meta-analysis of 3 randomized controlled trials and 3 non-randomized prospective cohort studies.
    • Intervention & Comparator: Single-agent letrozole versus single-agent methotrexate.
    • Primary Endpoint: Treatment success rate, defined by a combination of stable clinical signs, no worsening on ultrasound, a ≥15% decline in β-hCG levels by day 7, and no need for surgical intervention.
    • Secondary Endpoints: Mean β-hCG levels on days 4, 7, and 14; safety profile indicators (platelet count, liver enzymes); and Anti-Müllerian Hormone (AMH) levels.

Mechanism of Action and Signaling Pathway

Letrozole's indirect role in pain management is linked to its potent and selective inhibition of the aromatase enzyme. The diagram below illustrates this mechanism and its downstream effects on pain-associated conditions.

G Androgens Androgens Aromatase Aromatase Androgens->Aromatase  Conversion via Estrogens Estrogens Aromatase->Estrogens  Synthesis of PainPromotion PainPromotion Estrogens->PainPromotion  Stimulates PainReduction Reduction in Pain Symptoms Letrozole Letrozole Letrozole->Aromatase Competitively Inhibits

This mechanism is central to its use in pain contexts:

  • In Endometriosis: Endometriosis lesions express high levels of aromatase, leading to local estrogen production that fuels inflammation and pain [4]. Letrozole's inhibition of aromatase at the source reduces this local estrogen drive [1].
  • In AIMSS: The pathophysiology of AIMSS is not fully understood, but one hypothesis links the rapid estrogen depletion caused by AIs like letrozole to inflammatory processes and pain perception [2].

Interpretation for Research and Development

For scientists and drug development professionals, consider these points:

  • Potency and Selectivity: Letrozole is a third-generation, non-steroidal aromatase inhibitor known for its high potency and total selectivity, which underlies its clinical efficacy and reduced side-effect profile compared to earlier generations [5] [4].
  • Context of Pain Relief: Letrozole is not a direct analgesic. Its "pain improvement" outcomes are a secondary consequence of treating the underlying hormone-driven disease process (e.g., endometriosis) or managing a debilitating side effect of its primary use (e.g., AIMSS) [1] [2].
  • Research Gaps: For AIMSS, the evidence for many interventions remains limited, with positive findings often coming from single studies or uncontrolled trials [2]. The optimal management strategy is still an area of active research.

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

308.0828741 g/mol

Monoisotopic Mass

308.0828741 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

17NYD2210B
090Y06W08H
K0Q29TGV9Y

Related CAS

145858-50-0 (mono-hydrochloride)
145858-52-2 (fumarate)

Pharmacology

Liarozole is an orally-active benzimidazole derivative with potential antineoplastic activity. As a retinoic acid metabolism blocking agent, liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.
Liarozole Fumarate is the orally active fumarate salt of the benzimidazole derivative liarozole with potential antineoplastic activity. As a retinoic acid metabolism blocking agent (RAMBA), liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

171849-18-6
172282-43-8
115575-11-6

Wikipedia

Liarozole

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 07-15-2023
1: Gilden M, Malik M, Britten J, Delgado T, Levy G, Catherino WH. Leiomyoma fibrosis inhibited by liarozole, a retinoic acid metabolic blocking agent. Fertil Steril. 2012 Dec;98(6):1557-62. doi: 10.1016/j.fertnstert.2012.07.1132. Epub 2012 Aug 25. PubMed PMID: 22925684.
2: Pavez Loriè E, Gånemo A, Borgers M, Wouters L, Blockhuys S, van de Plassche L, Törmä H, Vahlquist A. Expression of retinoid-regulated genes in lamellar ichthyosis vs. healthy control epidermis: changes after oral treatment with liarozole. Acta Derm Venereol. 2009;89(1):12-20. doi: 10.2340/00015555-0573. PubMed PMID: 19197536.
3: Chen Y, Ma Z, An F, Guo X. [Enantiomeric separation of liarozole on amylose chiral stationary phase]. Se Pu. 2008 Sep;26(5):643-5. Chinese. PubMed PMID: 19160771.
4: Goss PE, Strasser-Weippl K, Qi S, Hu H. Effects of liarozole fumarate (R85246) in combination with tamoxifen on N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma and uterus in the rat model. BMC Cancer. 2007 Jan 31;7:26. PubMed PMID: 17266767; PubMed Central PMCID: PMC1796889.
5: Verfaille CJ, Vanhoutte FP, Blanchet-Bardon C, van Steensel MA, Steijlen PM. Oral liarozole vs. acitretin in the treatment of ichthyosis: a phase II/III multicentre, double-blind, randomized, active-controlled study. Br J Dermatol. 2007 May;156(5):965-73. Epub 2007 Jan 30. PubMed PMID: 17263800.
6: Lucker GP, Verfaille CJ, Heremans AM, Vanhoutte FP, Boegheim JP, Steijlen PP. Topical liarozole in ichthyosis: a double-blind, left-right comparative study followed by a long-term open maintenance study. Br J Dermatol. 2005 Mar;152(3):566-9. PubMed PMID: 15787831.
7: Pignatello MA, Kauffman FC, Levin AA. Liarozole markedly increases all trans-retinoic acid toxicity in mouse limb bud cell cultures: a model to explain the potency of the aromatic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid. Toxicol Appl Pharmacol. 2002 Feb 1;178(3):186-94. PubMed PMID: 11858735.
8: Bhushan M, Burden AD, McElhone K, James R, Vanhoutte FP, Griffiths CE. Oral liarozole in the treatment of palmoplantar pustular psoriasis: a randomized, double-blind, placebo-controlled study. Br J Dermatol. 2001 Oct;145(4):546-53. PubMed PMID: 11703279.
9: Goss PE, Strasser K, Marques R, Clemons M, Oza A, Goel R, Blackstein M, Kaizer L, Sterns EE, Nabholtz JM, De Coster R, Crump M, Abdolell M, Qi S. Liarozole fumarate (R85246): in the treatment of ER negative, tamoxifen refractory or chemotherapy resistant postmenopausal metastatic breast cancer. Breast Cancer Res Treat. 2000 Nov;64(2):177-88. PubMed PMID: 11194453.
10: Berth-Jones J, Todd G, Hutchinson PE, Thestrup-Pedersen K, Vanhoutte FP. Treatment of psoriasis with oral liarozole: a dose-ranging study. Br J Dermatol. 2000 Dec;143(6):1170-6. PubMed PMID: 11122017.

Explore Compound Types